Rezafungin
Description
Rezafungin is an echinocandin antifungal drug. Unlike other echinocandins such as [caspofungin] and [micafungin], rezafungin has long‐acting pharmacokinetics and a high stability that allows for it to have long dosing intervals maintaining high plasma exposure. Rezafungin has a half-life higher than 130 hours and can be administered once a week instead of daily. It can only be administered intravenously but does not reach therapeutic concentrations in the central nervous system, eye and urine. Rezafungin is active against Candida albicans, Candida glabrata, Candida parapsilosis and Candida tropicalis, as well as other Candida and Aspergillus spp. Clinical studies have shown that rezafungin is non-inferior to caspofungin for the treatment of candidaemia and invasive candidiasis. In March 2023, the FDA approved rezafungin for injection for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.
Rezafungin is an Echinocandin Antifungal.
Rezafungin is a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.
REZAFUNGIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for candidemia and candidiasis, invasive and has 2 investigational indications.
long-acting echinocandin
structure in first source
Properties
Key on ui mechanism of action |
Rezafungin is an echinocandin antifungal drug. It inhibits the 1,3-β-D-glucan synthase enzyme complex present in the cell walls of fungi, responsible for the formation of 1,3-β-D-glucan. Since 1,3-β-D-glucan is an essential component of fungal cell walls, rezafungin disrupts the cell wall of fungal species, including _Candida_ spp., and acts as a concentration-dependent _in vitro_ fungicidal. Mammalian cells do not express β-1-3-glucan synthase; therefore, the action of rezafungin is specific to fungi. |
|---|---|
CAS No. |
1396640-59-7 |
Molecular Formula |
C63H85N8O17+ |
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C63H84N8O17/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84)/p+1/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+/m0/s1 |
InChI Key |
LNFCWEXGZIEGJW-TXSVMFMRSA-O |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O |
solubility |
Freely soluble |
Origin of Product |
United States |
Foundational & Exploratory
Rezafungin: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery and development timeline of Rezafungin (formerly CD101), a novel, long-acting echinocandin antifungal agent. This document details the preclinical and clinical development, including experimental protocols, quantitative data, and key milestones, culminating in its approval for the treatment of candidemia and invasive candidiasis.
Introduction: Addressing an Unmet Need
Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised and critically ill patients. The emergence of antifungal resistance and the limitations of existing therapies have created a pressing need for novel treatment options. Rezafungin was developed to address this need, offering a once-weekly dosing regimen designed to improve patient compliance and outcomes. Developed by Cidara Therapeutics, Rezafungin is a structural analog of anidulafungin, modified to enhance its stability and pharmacokinetic profile.
Mechanism of Action
Rezafungin, like other echinocandins, is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, Rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall.
Caption: Mechanism of action of Rezafungin.
Discovery and Preclinical Development
Rezafungin was designed as a next-generation echinocandin with improved stability and a longer half-life compared to its predecessors. This was achieved by modifying the structure of anidulafungin.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including azole-resistant isolates.
Table 1: In Vitro Susceptibility of Candida Species to Rezafungin and Comparator Antifungals (MIC µg/mL)
| Organism | Rezafungin MIC50 | Rezafungin MIC90 | Anidulafungin MIC50 | Anidulafungin MIC90 | Caspofungin MIC50 | Caspofungin MIC90 | Micafungin MIC50 | Micafungin MIC90 |
| C. albicans | 0.03 | 0.06 | 0.03 | 0.06 | 0.03 | 0.06 | 0.015 | 0.03 |
| C. glabrata | 0.06 | 0.12 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |
| C. parapsilosis | 1 | 2 | 1 | 2 | 0.25 | 0.5 | 1 | 1 |
| C. tropicalis | 0.03 | 0.06 | 0.03 | 0.06 | 0.06 | 0.12 | 0.03 | 0.06 |
| C. krusei | 0.03 | 0.06 | 0.06 | 0.12 | 0.12 | 0.25 | 0.06 | 0.12 |
| C. auris | 0.25 | 0.5 | 0.12 | 0.25 | 0.25 | 0.5 | 0.12 | 0.25 |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species (MEC µg/mL)
| Organism | Rezafungin MEC50 | Rezafungin MEC90 |
| A. fumigatus | 0.03 | 0.125 |
| A. flavus | ≤0.015 | 0.03 |
| A. niger | ≤0.015 | 0.03 |
| A. terreus | 0.03 | 0.06 |
Data compiled from multiple sources.[4]
Preclinical In Vivo Efficacy
Rezafungin has demonstrated robust efficacy in various animal models of invasive fungal infections.
-
Invasive Candidiasis Mouse Model:
-
Animals: Neutropenic male BALB/c mice.[2]
-
Immunosuppression: Cyclophosphamide administered intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]
-
Infection: Intravenous (IV) injection of Candida species (e.g., C. albicans, C. auris) at a concentration of approximately 1 x 10^6 CFU/mouse.[2][6]
-
Treatment: Rezafungin administered IP or IV at various dosing regimens.
-
Endpoint: Fungal burden in kidneys determined by colony-forming unit (CFU) counts after 7 days of therapy.[5]
-
-
Invasive Aspergillosis Mouse Model:
-
Animals: Neutropenic male ICR mice.
-
Immunosuppression: Cyclophosphamide (200 mg/kg) and cortisone acetate (500 mg/kg) administered IP on days -2, +3, and +8 relative to infection.[1]
-
Infection: Intratracheal inoculation with Aspergillus fumigatus conidia.
-
Treatment: Rezafungin administered at various doses.
-
Table 3: In Vivo Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris)
| Rezafungin Dose (mg/kg) | Mean Log10 CFU/g in Kidney (vs. control) |
| 1 | Significant reduction |
| 4 | Significant reduction |
| 16 | Significant reduction |
| 64 | Significant reduction |
Data adapted from a study demonstrating dose-dependent reduction in fungal burden.[5]
Table 4: Survival in a Neutropenic Mouse Model of Invasive Aspergillosis
| Treatment | Survival Rate (%) |
| Vehicle Control | 0 |
| Rezafungin (1 mg/kg) | 50 |
| Rezafungin (4 mg/kg) | 60 |
| Rezafungin (16 mg/kg) | 50 |
Data adapted from a study showing a significant survival advantage with Rezafungin treatment.[9]
Clinical Development
The clinical development of Rezafungin has progressed through a series of well-defined Phase 1, 2, and 3 clinical trials to establish its safety, pharmacokinetics, and efficacy.
Caption: Rezafungin Development Timeline.
Phase 1 Studies
Phase 1 trials were conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Rezafungin.
-
Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Population: Healthy adult volunteers.
-
Intervention: Single or multiple intravenous doses of Rezafungin or placebo.
-
Endpoints: Safety and tolerability, and pharmacokinetic parameters (Cmax, AUC, t1/2).
Table 5: Pharmacokinetic Parameters of Rezafungin in Healthy Adults (Single IV Dose)
| Dose | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t1/2 (hours) |
| 200 mg | ~7,000 | ~300,000 | ~130 |
| 400 mg | ~14,000 | ~600,000 | ~133 |
Approximate values compiled from Phase 1 data.[10]
Phase 2 Study (STRIVE - NCT02734862)
The STRIVE trial was a global, randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of Rezafungin compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[10][11]
-
Design: Randomized, double-blind, double-dummy, multicenter trial.[10]
-
Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.[10]
-
Inclusion Criteria: At least one blood culture positive for Candida or a positive test from a normally sterile site within 96 hours before randomization.[12]
-
Exclusion Criteria: Neutropenia, severe hepatic impairment, and prior extensive antifungal therapy.[10]
-
Interventions:
-
Primary Endpoint: Overall response (clinical and mycological cure) at Day 14.[10]
Caption: STRIVE (Phase 2) Trial Workflow.
Table 6: Efficacy and Safety Outcomes from the STRIVE Trial (mITT Population)
| Outcome | Rezafungin 400mg/200mg | Caspofungin |
| Overall Cure at Day 14 (%) | 76.1 | 67.2 |
| 30-day All-Cause Mortality (%) | 4.4 | 13.1 |
| Treatment-Emergent Adverse Events (%) | 94.4 | 81.8 |
Data from the combined analysis of STRIVE Parts A and B.[11][13][14]
Phase 3 Program
The ReSTORE trial was a pivotal Phase 3 study designed to demonstrate the non-inferiority of once-weekly Rezafungin to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[7][15]
-
Design: Multicenter, double-blind, double-dummy, randomized, non-inferiority trial.[15]
-
Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[15]
-
Inclusion Criteria: Similar to the STRIVE trial.[16]
-
Exclusion Criteria: Similar to the STRIVE trial.[16]
-
Interventions:
-
Primary Endpoints:
References
- 1. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cidara.com [cidara.com]
- 5. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Rezafungin Compared to Standard Antimicrobial Regimen for Prevention of Invasive Fungal Diseases in Adults Undergoing Allogeneic Blood and Marrow Transplantation [clinicaltrials.stanford.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rezafungin versus caspofungin for treatment of candidaemia and invasive candidiasis (ReSTORE): a multicentre, double-blind, double-dummy, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Rezafungin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and prolonged pharmacokinetics. As a semi-synthetic lipopeptide, it represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its unique chemical structure confers a distinct therapeutic profile, allowing for once-weekly intravenous administration. This document provides a comprehensive technical overview of Rezafungin's chemical structure, physicochemical properties, mechanism of action, in vitro activity, and pharmacokinetic profile, along with detailed experimental protocols relevant to its preclinical and clinical evaluation.
Chemical Structure and Physicochemical Properties
Rezafungin is a structural analog of anidulafungin, distinguished by the substitution of the hemiaminal ether at the C5 ornithine residue with a choline aminal ether.[1] This modification significantly enhances the molecule's chemical stability, a key factor in its extended half-life.[1]
Chemical Name: 2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-21-yl]oxy]ethyl-trimethylazanium
Table 1: Chemical and Physicochemical Properties of Rezafungin
| Property | Value | Reference(s) |
| Molecular Formula | C₆₃H₈₅N₈O₁₇⁺ | [2] |
| Molecular Weight | 1226.39 g/mol | [3] |
| CAS Number | 1396640-59-7 | [3] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Higher aqueous solubility than first-generation echinocandins | [4] |
| Stability | More stable in vitro and in vivo than other echinocandins | [1][4] |
Mechanism of Action
Rezafungin, like other echinocandins, is a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, an essential component of the fungal cell wall.[5] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] The action of Rezafungin is specific to fungi as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.[5]
In Vitro Activity
Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. Its activity is comparable to or, in some cases, superior to other echinocandins.
Table 2: Comparative In Vitro Activity of Rezafungin and Other Echinocandins against Common Fungal Pathogens (MIC₅₀/MIC₉₀ in µg/mL)
| Organism | Rezafungin | Anidulafungin | Caspofungin | Micafungin | Reference(s) |
| Candida albicans | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | 0.015/0.03 | [6] |
| Candida glabrata | 0.06/0.12 | 0.06/0.12 | 0.06/0.12 | 0.03/0.06 | [6] |
| Candida parapsilosis | 1/2 | 2/4 | 0.25/0.25 | 1/1 | [6] |
| Candida tropicalis | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | 0.03/0.06 | [6] |
| Candida krusei | 0.03/0.06 | 0.06/0.12 | 0.06/0.12 | 0.03/0.06 | [6] |
| Candida auris | 0.25-1 | - | - | - | [4] |
| Aspergillus fumigatus (MEC) | 0.116 | 0.064 | 0.122 | - | [6] |
| Aspergillus flavus (MEC) | 0.110 | 0.059 | 0.142 | - | [6] |
MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration
Pharmacokinetics
The pharmacokinetic profile of Rezafungin is its most distinguishing feature, characterized by a remarkably long terminal half-life that allows for once-weekly dosing.
Table 3: Key Pharmacokinetic Parameters of Rezafungin in Humans
| Parameter | Value | Reference(s) |
| Terminal Half-Life (t₁/₂) | >130 hours | [1] |
| Clearance (CL) | 0.35 L/hr | [1] |
| Volume of Distribution (Vd) | 67 L | [1] |
| Protein Binding | 87.5% to >98.6% | [1] |
| Metabolism | Hydroxylation of the terphenyl, pentyl ether side chain | [1] |
| Excretion | Primarily fecal | [1] |
| Dosing Regimen | 400 mg loading dose, followed by 200 mg once weekly | [6] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Rezafungin against yeast isolates.
Materials:
-
Rezafungin powder
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Yeast inoculum, standardized to 0.5-2.5 x 10³ CFU/mL
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of Rezafungin in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final working concentration.
-
Plate Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Rezafungin. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Rezafungin that causes a significant diminution of growth (e.g., 50% or 80% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.[7][8][9]
In Vivo Efficacy: Murine Model of Invasive Candidiasis
This protocol describes a common model to assess the in vivo efficacy of Rezafungin.
Materials:
-
Immunocompromised mice (e.g., neutropenic ICR mice)
-
Candida albicans strain
-
Rezafungin for injection
-
Sterile saline
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Immunosuppression (if applicable): Render mice neutropenic by intraperitoneal or intravenous administration of cyclophosphamide or 5-fluorouracil prior to infection.[10]
-
Infection: Prepare a standardized inoculum of C. albicans. Infect mice via intravenous injection (e.g., lateral tail vein) with a lethal or sublethal dose of the yeast.[11][12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer Rezafungin intravenously. Dosing regimens can vary to determine the optimal therapeutic dose.[11][12]
-
Monitoring: Monitor the mice for a defined period (e.g., 7-14 days) for survival.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys, brain). Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).[11][12] The primary endpoints are typically survival rate and reduction in organ fungal burden compared to a vehicle-treated control group.
Drug Discovery and Development Workflow
The development of a novel antifungal agent like Rezafungin follows a structured workflow from initial discovery to clinical application.
Conclusion
Rezafungin is a promising second-generation echinocandin with a unique chemical structure that confers enhanced stability and a prolonged pharmacokinetic profile. Its potent in vitro activity against a wide range of fungal pathogens, coupled with the convenience of once-weekly dosing, positions it as a valuable addition to the antifungal armamentarium for the treatment and prevention of invasive fungal diseases. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of mycology and infectious diseases.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibiotics.or.jp [antibiotics.or.jp]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Rezafungin's Spectrum of Activity Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, rezafungin exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of rezafungin against a broad range of Candida species, details the experimental methodologies used for its evaluation, and visualizes key pathways and workflows.
Mechanism of Action
Rezafungin targets the fungal cell wall by noncompetitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By disrupting the production of this essential polymer, rezafungin compromises cell wall integrity, leading to osmotic instability and subsequent fungal cell death. The selective toxicity of rezafungin is attributed to the absence of 1,3-β-D-glucan synthase in mammalian cells.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including common pathogens such as Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis, as well as the emerging multidrug-resistant pathogen Candida auris. Its activity is generally comparable to or exceeds that of other echinocandins.
Summary of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of rezafungin against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods. Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates), MIC90 (the concentration required to inhibit the growth of 90% of isolates), and the overall MIC range.
Table 1: Rezafungin In Vitro Activity Against Common Candida Species
| Candida Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |
| C. albicans | 943 | 0.03 | 0.06 | ≤0.008 - 0.25 | [3][4][5][6][7] |
| C. glabrata | 407 | 0.06 | 0.12 | ≤0.008 - >4 | [3][4][5][6][7][8] |
| C. parapsilosis | 356 | 1 | 2 | 0.06 - 4 | [3][4][5][6][7] |
| C. tropicalis | 244 | 0.03 | 0.06 | ≤0.008 - 0.5 | [3][4][5][6][7] |
| C. krusei | 147 | 0.03 | 0.06 | 0.015 - 0.25 | [3][4][5][6][7] |
Table 2: Rezafungin In Vitro Activity Against Candida auris
| No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |
| 78 | 0.25 | 0.5 | 0.03 - 8 | [9][10][11] |
Table 3: Rezafungin In Vitro Activity Against Less Common Candida Species
| Candida Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |
| C. dubliniensis | 22 | 0.06 | 0.12 | 0.015 - 0.25 | [4][6] |
| C. guilliermondii | 33 | 1 | 1 | 0.12 - 4 | [6][12][13][14] |
| C. kefyr | 51 | 0.03 | 0.06 | 0.015 - 0.12 | [6][12][13][14] |
| C. lusitaniae | 46 | 0.12 | 0.25 | 0.03 - 0.5 | [4][6] |
| C. orthopsilosis | 49 | 0.5 | 1 | 0.12 - 2 | [6][12][13][14] |
| C. metapsilosis | 25 | 0.12 | 0.5 | 0.06 - 1 | [6][12][13][14] |
| C. pelliculosa | 10 | 0.015 | 0.03 | 0.008 - 0.03 | [12][13][14] |
Experimental Protocols
The in vitro activity of rezafungin is primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method
The CLSI M27 standard provides a reference method for the quantitative determination of in vitro antifungal susceptibility of yeasts.[15][16]
Methodology:
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a 24-hour culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Antifungal Agent Preparation: Rezafungin is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST E.Def 7.3.2 provides a standardized method for determining the MIC of antifungal agents against yeasts.[17]
Methodology:
-
Inoculum Preparation: A yeast suspension is prepared from a 24-hour culture and adjusted spectrophotometrically to a specific optical density, then diluted in RPMI-1640 medium to a final concentration of 1-5 x 105 cells/mL.
-
Antifungal Agent Preparation: Rezafungin is serially diluted in the microtiter plate.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The MIC is determined spectrophotometrically as the lowest concentration of the drug that reduces growth by ≥50% compared to the drug-free control.
Time-Kill Assays
Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.
Methodology:
-
Inoculum Preparation: A standardized yeast suspension is prepared as for MIC testing.
-
Exposure: The yeast suspension is added to flasks containing broth with various concentrations of rezafungin (typically multiples of the MIC). A drug-free control flask is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each rezafungin concentration and compared to the growth control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.
Conclusion
Rezafungin demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant Candida species, including those resistant to other antifungal agents. Its consistent activity, as demonstrated by low MIC values across numerous studies, underscores its potential as a valuable therapeutic option for the treatment of invasive candidiasis. The standardized methodologies of CLSI and EUCAST provide a robust framework for the continued evaluation of rezafungin's efficacy against emerging and less common Candida pathogens. Further research, including in vivo studies and clinical trials, will continue to define the role of rezafungin in the management of invasive fungal infections.
References
- 1. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of rezafungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent increase in Candida auris frequency in the SENTRY surveillance program: antifungal activity and genotypic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The In Vitro Activity of Rezafungin Against Uncommon Species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. scribd.com [scribd.com]
In Vitro Susceptibility of Aspergillus fumigatus to Rezafungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro susceptibility of Aspergillus fumigatus to Rezafungin, a novel long-acting echinocandin. The document collates key quantitative data, details experimental methodologies, and presents visual workflows and conceptual diagrams to support research and development in antifungal therapeutics.
Core Data Presentation
The in vitro potency of Rezafungin against Aspergillus fumigatus has been evaluated in several studies. The primary method for susceptibility testing is the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[1][2] The results are typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, abnormal, branched hyphae.[2]
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Rezafungin and Comparator Antifungals
| Organism/Strain Type | Antifungal Agent | No. of Isolates | MEC/MIC Range (mg/L) | MEC/MIC₅₀ (mg/L) | MEC/MIC₉₀ (mg/L) | Geometric Mean (mg/L) |
| A. fumigatus (All) | Rezafungin | - | ≤0.015 - 2 | 0.03 | 0.125 | - |
| A. fumigatus (Wild-Type) | Rezafungin | 15 | ≤0.015 - 0.125 | - | - | 0.024 |
| A. fumigatus (Azole-Resistant) | Rezafungin | 31 | ≤0.015 - 2 | - | - | 0.043 |
| A. fumigatus (All) | Caspofungin | - | - | - | - | - |
| A. fumigatus (All) | Micafungin | - | - | - | - | - |
| A. fumigatus (Wild-Type) | Posaconazole | 15 | - | - | - | 0.089 |
| A. fumigatus (Azole-Resistant) | Posaconazole | 31 | - | - | - | 1.91 |
| A. fumigatus (Wild-Type) | Voriconazole | 15 | - | - | - | 0.301 |
| A. fumigatus (Azole-Resistant) | Voriconazole | 31 | - | - | - | 3.27 |
Data compiled from studies utilizing the CLSI M38-A2 method.[3][4]
Rezafungin demonstrates potent in vitro activity against both wild-type and azole-resistant Aspergillus fumigatus isolates.[3][5] Its MEC values are comparable to other echinocandins, such as caspofungin and micafungin.[3] Notably, the activity of Rezafungin is maintained against azole-resistant strains, including those with characterized cyp51A mutations.[3][4]
Mechanism of Action
Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[6][7][8] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.[7][8] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[6][7]
Experimental Protocols
The standardized method for determining the in vitro susceptibility of filamentous fungi like Aspergillus fumigatus to antifungal agents is the CLSI M38 reference method.[9][10]
CLSI M38 Broth Microdilution Method for Aspergillus fumigatus
-
Isolate Preparation: Aspergillus fumigatus isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[11] Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
Inoculum Preparation: The conidial suspension is adjusted spectrophotometrically to a specific transmittance range (e.g., 68% to 82% at 530 nm) and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[12]
-
Antifungal Agent Preparation: Rezafungin and other antifungal agents are prepared as stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO).[2] Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized fungal suspension and incubated at 35°C for 24 to 48 hours.[2][12]
-
Endpoint Determination:
-
Echinocandins (Rezafungin, Caspofungin, Micafungin): The Minimum Effective Concentration (MEC) is determined after 24 hours of incubation. The MEC is the lowest concentration of the drug that produces the growth of small, compact, and highly branched hyphae as observed microscopically.[2][3]
-
Azoles (Posaconazole, Voriconazole): The Minimum Inhibitory Concentration (MIC) is determined after 48 hours of incubation. The MIC is the lowest drug concentration that results in 100% growth inhibition as observed visually.[2]
-
-
Quality Control: A quality control strain, such as Paecilomyces variotii ATCC MYA-3630, is included in each run to ensure the accuracy and reproducibility of the results.[3][11]
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
Caption: CLSI M38 broth microdilution susceptibility testing workflow.
Rezafungin Activity Against Aspergillus fumigatus Strains
References
- 1. researchgate.net [researchgate.net]
- 2. contagionlive.com [contagionlive.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Rezafungin and its Molecular Target, 1,3-β-D-Glucan Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezafungin is a next-generation echinocandin antifungal agent that exhibits potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][2] Its therapeutic efficacy is derived from the specific and noncompetitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[3] This technical guide provides an in-depth examination of the 1,3-β-D-glucan synthase enzyme complex, the molecular mechanism of rezafungin's inhibitory action, comparative quantitative data on its antifungal activity, and detailed protocols for key experimental assays.
The Molecular Target: 1,3-β-D-Glucan Synthase
The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and is crucial for viability and morphogenesis.[4] A primary component of this wall is the polysaccharide 1,3-β-D-glucan.[1][5] The synthesis of this vital polymer is catalyzed by the 1,3-β-D-glucan synthase (GS) enzyme complex, which is located in the fungal plasma membrane.[4][5] Because this enzyme is absent in mammalian cells, it represents an ideal target for antifungal drug development.[3][6]
The GS complex is a glucosyltransferase that catalyzes the polymerization of glucose from UDP-glucose into long chains of 1,3-β-D-glucan.[7][8] The complex consists of a catalytic subunit, known as Fks, and a regulatory subunit, Rho1p, which is a GTP-binding protein.[9] The FKS genes (FKS1, FKS2, and FKS3) encode the catalytic Fksp subunits, which are the direct target of echinocandin drugs like rezafungin.[7][10] Mutations within "hot spot" regions of the FKS genes are the primary mechanism of acquired resistance to this class of antifungals.[9] Recent cryo-electron microscopy studies have revealed the structure of the Saccharomyces cerevisiae 1,3-β-D-glucan synthase (Fks1), showing a central catalytic region with a transmembrane channel for glucan transport.[4][5]
Mechanism of Action of Rezafungin
Rezafungin, like other echinocandins, exerts its antifungal effect by inhibiting the 1,3-β-D-glucan synthase enzyme.[1][10] This inhibition is noncompetitive, meaning rezafungin binds to a site on the enzyme distinct from the substrate-binding site.[3][11] By binding to the Fks1p subunit, rezafungin blocks the synthesis of 1,3-β-D-glucan.[7][10]
The depletion of 1,3-β-D-glucan severely compromises the structural integrity of the fungal cell wall.[1] The weakened wall is unable to withstand the internal osmotic pressure of the cell, leading to cell lysis and death.[1][11] This fungicidal activity is concentration-dependent and is particularly effective against most Candida species.[10][12] In filamentous fungi such as Aspergillus, the effect is concentrated at the apical hyphal tips where cell wall remodeling and synthesis are most active.[7]
Quantitative Data: In Vitro Activity
Rezafungin demonstrates potent in vitro activity against a wide range of fungal pathogens. Its efficacy is often compared to other echinocandins through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Rezafungin MICs against Candida Species
| Candida Species | Rezafungin MIC₅₀ (mg/L) | Rezafungin MIC₉₀ (mg/L) | Anidulafungin MIC₉₀ (mg/L) | Caspofungin MIC₉₀ (mg/L) | Micafungin MIC₉₀ (mg/L) | Reference(s) |
| C. albicans | 0.03 - 0.06 | 0.06 | 0.06 | 0.25 | 0.03 | [7][13] |
| C. glabrata | 0.06 - 0.12 | 0.12 | 0.06 | 0.5 | 0.06 | [7][13] |
| C. tropicalis | 0.03 - 0.06 | 0.06 | 0.06 | 0.5 | 0.06 | [7][13] |
| C. parapsilosis | 1 | 2 | 2 | 2 | 2 | [7][13] |
| C. krusei | 0.06 - 0.12 | 0.12 | 0.12 | 0.5 | 0.12 | [7][13] |
| C. auris | 0.12 | 0.25 | 0.25 | 1 | 0.25 | [7][13] |
| C. dubliniensis | 0.03 | 0.06 | 0.03 | 0.25 | 0.03 | [7][14] |
| C. guilliermondii | 1 | 1 | 4 | 2 | 2 | [14][15] |
| C. kefyr | 0.03 | 0.06 | 0.06 | 0.25 | 0.06 | [14][15] |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.
Table 2: Rezafungin MECs against Aspergillus Species
| Aspergillus Species | Rezafungin Geometric Mean MEC (mg/L) | Caspofungin Geometric Mean MEC (mg/L) | Micafungin Geometric Mean MEC (mg/L) | Reference(s) |
| A. fumigatus (Wild-Type) | 0.021 | 0.036 | 0.015 | [16] |
| A. fumigatus (Azole-Resistant) | 0.022 | 0.036 | 0.015 | [16] |
| A. calidoustus | 0.044 | 0.468 | 0.040 | [16] |
MEC: Minimum effective concentration, used for filamentous fungi, is the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae.
Table 3: Rezafungin Activity against Echinocandin-Resistant Candida glabrata with FKS Mutations
| FKS Genotype | Rezafungin MIC Range (mg/L) | Micafungin MIC Range (mg/L) | Anidulafungin MIC Range (mg/L) | Caspofungin MIC Range (mg/L) | Reference(s) |
| Wild-Type FKS | ≤0.015 - 0.06 | 0.03 - 0.06 | ≤0.015 - 0.06 | 0.03 - 0.5 | [17] |
| Mutant FKS | ≤0.015 - 2 | 0.25 - 4 | 0.12 - 2 | 0.12 - >8 | [17] |
Experimental Protocols
Protocol: 1,3-β-D-Glucan Synthase (GS) Inhibition Assay
This protocol outlines a standard method for measuring the inhibitory activity of a compound against the GS enzyme complex.[18]
1. Preparation of Microsomal Membranes:
- Grow Candida albicans or Saccharomyces cerevisiae in YPAD medium at 30°C to the exponential phase.
- Harvest cells by centrifugation.
- Disrupt cells using a bead beater in a lysis buffer containing protease inhibitors.
- Centrifuge the cell lysate at low speed to remove cell debris.
- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Enzyme Inhibition Assay:
- Prepare a reaction mixture in a final volume of 100 μL containing:
- Tris buffer (pH 7.5)
- Glycerol
- EDTA
- KF
- Dithiothreitol (DTT)
- GTP (as a cofactor for the Rho1p subunit)
- UDP-[³H]glucose (radiolabeled substrate)
- Microsomal membrane preparation (enzyme source)
- Add the test compound (e.g., rezafungin) at various concentrations. Use DMSO as a vehicle control.
- Incubate the reaction mixture for 2 hours at 30°C.
- Quench the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
- Collect the acid-insoluble product (1,3-β-D-glucan) by vacuum filtration onto glass fiber filters.
- Wash the filters with water to remove unincorporated UDP-[³H]glucose.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
// Nodes
Start [label="Start: Fungal Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Harvest [label="Harvest & Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="High-Speed Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Microsomes [label="Isolate Microsomal\nMembranes (Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"];
Reaction [label="Set up Reaction:\nEnzyme + UDP-[3H]glucose\n+ Rezafungin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate [label="Incubate at 30°C", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quench [label="Quench with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Filter[label="Filter & Wash", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Count [label="Scintillation Counting", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Harvest;
Harvest -> Centrifuge;
Centrifuge -> Microsomes;
Microsomes -> Reaction;
Reaction -> Incubate;
Incubate -> Quench;
Quench -> Filter;
Filter -> Count;
Count -> Analyze;
}
Protocol: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)
This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[6][12]
1. Preparation of Inoculum:
- Subculture the yeast isolate on an agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
- Select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
2. Preparation of Antifungal Plates:
- Prepare serial twofold dilutions of rezafungin in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC.
- Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared yeast suspension.
- Incubate the plates at 35°C for 24-48 hours.
4. Reading the MIC:
- Visually or spectrophotometrically examine the plates for fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.
// Nodes
Start [label="Start: Yeast Isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Inoculum [label="Prepare & Standardize\nInoculum (0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dilute_Drug [label="Prepare Serial Dilutions of\nRezafungin in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];
Inoculate [label="Inoculate Plate with\nYeast Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate [label="Incubate at 35°C\nfor 24-48h", fillcolor="#34A853", fontcolor="#FFFFFF"];
Read [label="Read Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Inoculum;
Inoculum -> Inoculate;
Dilute_Drug -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read;
Read -> Determine_MIC;
}
Conclusion
Rezafungin's potent antifungal activity is a direct result of its specific and effective inhibition of 1,3-β-D-glucan synthase, a cornerstone enzyme in fungal cell wall biosynthesis. Its favorable pharmacokinetic profile, allowing for once-weekly dosing, combined with its robust in vitro activity against both common and resistant fungal pathogens, positions it as a valuable agent in the treatment of invasive fungal infections.[1][19] Understanding the intricate details of its molecular target and mechanism of action is paramount for optimizing its clinical use and for the future development of novel antifungals targeting this essential fungal pathway.
References
- 1. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a fungal 1,3-β-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 7. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In Vitro Activity of Rezafungin Against Uncommon Species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. cidara.com [cidara.com]
- 18. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Rezafungin (CD101): An In-Depth Technical Guide on Early-Stage Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and prolonged pharmacokinetics, allowing for a once-weekly intravenous dosing regimen.[1][2][3] A structural analog of anidulafungin, rezafungin's unique chemical modification provides a significant advantage in its clinical application for treating invasive fungal infections.[1][2][4] This document provides a comprehensive overview of the core early-stage research findings for rezafungin, focusing on its mechanism of action, preclinical data, and early-phase clinical trial results.
Core Mechanism of Action
Rezafungin, like other echinocandins, targets the fungal cell wall by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[5][6][7] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential polymer that maintains the structural integrity of the fungal cell wall.[2][5] Inhibition of this enzyme depletes glucan in the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungicidal activity against most Candida species.[1][5] Notably, mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, rendering the mechanism of action of rezafungin specific to fungal pathogens.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of action of Rezafungin targeting the fungal cell wall synthesis pathway.
Preclinical Research Findings
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus.[2][8] Its activity is comparable to other echinocandins like anidulafungin and caspofungin.[1][9]
Table 1: In Vitro Susceptibility of Candida Species to Rezafungin and Comparator Echinocandins
| Organism | Rezafungin MIC₅₀/₉₀ (µg/mL) | Anidulafungin MIC₅₀/₉₀ (µg/mL) | Caspofungin MIC₅₀/₉₀ (µg/mL) | Micafungin MIC₅₀/₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| C. albicans | 0.03/0.06 | - | - | - | [10] |
| C. glabrata | 0.06/0.12 | - | - | - | [10] |
| C. parapsilosis | 1/2 | 2/4 | 0.25/0.25 | 1/1 | [8] |
| C. tropicalis | 0.03/0.06 | - | - | - | [10] |
| C. krusei | 0.03/0.06 | - | - | - | [10] |
| C. dubliniensis | 0.06/0.12 | - | - | - | [10] |
| C. auris | - | - | - | - |[2] |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species
| Organism | Rezafungin MEC (µg/mL) | Comparator MEC (µg/mL) | Reference |
|---|---|---|---|
| A. fumigatus | GM MEC: 0.024 (WT) | - | [11] |
| A. fumigatus (azole-resistant) | GM MEC: 0.043 | - | [11] |
| A. flavus | 0.110 | Caspofungin: 0.142 |[9] |
MEC: Minimum effective concentration; GM: Geometric Mean; WT: Wild-Type.
Experimental Protocols: In Vitro Susceptibility Testing
-
Methodology : The in vitro activity of rezafungin and comparator antifungals was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38-A2 for molds.[9][11]
-
Procedure : Isolates were cultured on appropriate agar plates, and inocula were prepared and standardized spectrophotometrically. The drugs were serially diluted in 96-well microtiter plates containing RPMI 1640 medium. The plates were inoculated with the fungal suspension and incubated at 35°C.
-
Endpoint Determination : For Candida species, the MIC was defined as the lowest drug concentration that caused a significant diminution of growth (typically ≥50%) compared to the growth control. For Aspergillus species, the MEC was determined as the lowest drug concentration that led to the growth of small, aberrant, compact hyphal forms compared to the large, fluffy, filamentous growth observed in the control well.[11]
Preclinical Pharmacokinetics
A key differentiator of rezafungin is its significantly longer half-life compared to other echinocandins, a result of its enhanced chemical stability.[1][2]
Table 3: Single-Dose Pharmacokinetic Parameters of Rezafungin in Preclinical Models and Humans
| Species | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
|---|---|---|---|---|---|
| Beagle Dog | 1 mg/kg IV | 53.1 h | 1360 mL/kg | - | [2] |
| Anidulafungin (Dog) | 1 mg/kg IV | 11.6 h | 779 mL/kg | - | [2] |
| Human (Healthy) | Single Dose | ~80 h (first dose) | 67 L | <0.28 L/h | [2][7] |
| Human (Healthy) | Multiple Doses | ~150 h (after 2nd/3rd dose) | - | 0.187 L/h (for 75kg subject) | [2][12] |
| Rezafungin (Human) | - | >130 h | - | - |[1] |
In Vivo Efficacy in Animal Models
Rezafungin has demonstrated robust efficacy in various animal models of invasive fungal infections.
-
Invasive Candidiasis : In neutropenic mouse models of disseminated candidiasis, rezafungin showed dose-dependent reduction in kidney fungal burden.[2][13] The pharmacodynamic index best associated with efficacy was the ratio of the 24-hour free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[2][13] A single dose of rezafungin at 10 mg/kg or higher resulted in over a 5 log₁₀ reduction in fungal burden of an azole-resistant C. albicans strain.[2]
-
Invasive Aspergillosis : In an immunocompromised mouse model of invasive aspergillosis, a 5-day treatment with rezafungin significantly increased 10-day survival rates from 20% (vehicle) to 80-100% at doses of 0.2-5 mg/kg.[2]
-
Pneumocystis Pneumonia (PCP) : In a mouse model, rezafungin was effective in the prevention of PCP.[14][15]
Experimental Protocols: Murine Invasive Candidiasis Model
Caption: Workflow for a typical neutropenic mouse model of invasive candidiasis.[16]
Early-Stage Clinical Research
Phase 1 Clinical Trials
Phase 1 studies in healthy volunteers demonstrated that rezafungin was well-tolerated and exhibited a favorable pharmacokinetic profile characterized by dose-proportional plasma exposures and a substantially longer half-life (~80 hours after the first dose and ~150 hours after subsequent doses) than other available echinocandins.[2] These findings supported the evaluation of a once-weekly dosing regimen in further clinical development.[2][17]
Phase 2 STRIVE Trial
The STRIVE trial was a Phase 2, randomized, double-blind study designed to evaluate the efficacy and safety of once-weekly intravenous rezafungin compared to once-daily caspofungin for the treatment of candidemia and/or invasive candidiasis.[18][19][20]
-
Study Design : Patients were randomized to one of three arms:
-
Primary Endpoint : Overall cure (a composite of clinical and mycological cure) at Day 14.[19]
Table 4: Key Efficacy Outcomes from the STRIVE Phase 2 Trial (mITT Population)
| Outcome | Rezafungin 400 mg QWk (n=76) | Rezafungin 400/200 mg QWk (n=46) | Caspofungin QD (n=61) | Reference |
|---|---|---|---|---|
| Overall Cure at Day 14 | 60.5% | 76.1% | 67.2% | [18][19][20] |
| Investigator-Assessed Clinical Cure at Day 14 | 69.7% | 80.4% | 70.5% | [18][19][20] |
| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% | [18][19][20] |
| Median Time to Negative Blood Culture | 19.5 hours | 19.5 hours (pooled RZF) | 22.8 hours |[18][19][20] |
mITT: microbiological intent-to-treat; QWk: once weekly; QD: once daily.
The results of the STRIVE trial demonstrated that rezafungin was safe and efficacious, with the 400 mg/200 mg regimen showing numerically favorable outcomes, supporting its selection for Phase 3 evaluation.[2][18][22]
Logical Relationship Diagram
Caption: Logical progression of Rezafungin's development from preclinical to clinical stages.
Conclusion
Early-stage research on rezafungin (CD101) has established its potent antifungal activity, which is rooted in the inhibition of fungal cell wall synthesis. Preclinical studies highlighted its significantly improved pharmacokinetic profile over existing echinocandins, particularly its extended half-life, which enables a convenient once-weekly dosing schedule.[1][2] These promising preclinical findings were substantiated in early clinical trials, where rezafungin was found to be safe, well-tolerated, and efficacious in the treatment of invasive candidiasis.[18][20] The collective data from these foundational studies have strongly supported the progression of rezafungin into late-stage clinical development for both the treatment and prevention of serious invasive fungal infections.[2][7]
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial [escholarship.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Cidara reports positive data from Phase II trial of rezafungin [clinicaltrialsarena.com]
Methodological & Application
Rezafungin In Vivo Efficacy in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the in vivo efficacy of rezafungin, a novel long-acting echinocandin, in various mouse models of invasive fungal infections. The data presented is compiled from multiple preclinical studies and is intended to guide researchers in designing and interpreting their own in vivo experiments.
I. Quantitative Data Summary
The following tables summarize the in vivo efficacy of rezafungin against various fungal pathogens in mouse models.
Table 1: Efficacy of Rezafungin in Mouse Models of Invasive Candidiasis
| Fungal Species | Mouse Model | Rezafungin Dose | Comparator(s) | Key Efficacy Endpoints & Results | Citations |
| Candida albicans | Immunosuppressed | 5, 10, 20 mg/kg (single prophylactic dose) | Micafungin (5 mg/kg) | Rezafungin demonstrated a dose-dependent reduction in kidney CFU burden. A 20 mg/kg dose resulted in complete clearance in nearly all animals. | [1][2][3] |
| Candida albicans (azole-resistant) | Neutropenic | 3, 10, 30 mg/kg (single therapeutic dose) | Amphotericin B (3 mg/kg), Fluconazole (20 mg/kg) | All rezafungin doses resulted in a ≥99% reduction in kidney fungal counts at 48 and 72 hours post-infection. | [4][5][6] |
| Candida auris | Neutropenic | 20 mg/kg (days 1, 3, 6) | Anidulafungin (5 mg/kg/day), Caspofungin (3 mg/kg/day), Micafungin (5 mg/kg/day) | Rezafungin produced a 3–5 log CFU/g decrease in kidney burden and a 2–4 log CFU/g decrease in heart burden. Its activity was comparable to or better than other echinocandins. | [7][8][9][10] |
| Candida auris | Immunocompromised | 20 mg/kg (days 1, 3, 6) | Amphotericin B (0.3 mg/kg/day), Micafungin (5 mg/kg/day) | Rezafungin-treated mice had a significantly lower kidney fungal burden compared to amphotericin B and micafungin on day 10. | [11][12] |
| Candida glabrata (FKS mutant) | Intra-abdominal abscess | 20 mg/kg (single dose) | Micafungin (5 mg/kg/day x 3) | Rezafungin achieved greater reductions in fungal burden in peritoneal fluid and abscesses compared to micafungin. | [13] |
| Candida tropicalis & C. dubliniensis | Neutropenic | 0.25 - 64 mg/kg | N/A | The area under the concentration-time curve (AUC)/MIC was a robust predictor of efficacy. | [14][15] |
Table 2: Efficacy of Rezafungin in Mouse Models of Invasive Aspergillosis and Pneumocystis Pneumonia
| Fungal Species | Mouse Model | Rezafungin Dose | Comparator(s) | Key Efficacy Endpoints & Results | Citations |
| Aspergillus fumigatus | Immunosuppressed | 5, 10, 20 mg/kg (single prophylactic dose) | Amphotericin B (3 mg/kg) | 10 and 20 mg/kg doses resulted in 100% survival over 14 days. | [1][2][3][4] |
| Pneumocystis murina | Immunosuppressed | 0.2, 2, 20 mg/kg (prophylaxis) | Trimethoprim-sulfamethoxazole (SXT) | Rezafungin significantly reduced trophic nuclei and asci counts at all doses. Higher doses were comparable to SXT in preventing infection. | [1][2][3] |
| Pneumocystis murina | Immunosuppressed | 20 mg/kg (1x or 3x/week) | Caspofungin (5 mg/kg 3x/week), TMP-SMX | Prophylaxis for as little as 4 weeks prevented reactivation of infection and showed more efficacy than caspofungin. | [16] |
II. Experimental Protocols
Protocol 1: Prophylactic Efficacy in a Murine Model of Invasive Candidiasis
This protocol is adapted from studies evaluating the prophylactic efficacy of rezafungin.[1][2][3]
1. Animal Model:
-
Species: Male or Female BALB/c mice.
-
Immunosuppression: Administer cyclophosphamide at 150 mg/kg intraperitoneally (i.p.) on day -4 and 100 mg/kg on day -1 relative to infection.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans (e.g., ATCC 90028).
-
Preparation: Culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Harvest blastoconidia and wash with sterile saline. Adjust the final concentration to approximately 1 x 10^6 CFU/mL.
3. Rezafungin Administration (Prophylaxis):
-
Administer a single subcutaneous (s.c.) dose of rezafungin (e.g., 5, 10, or 20 mg/kg) on day -5, -3, or -1 prior to fungal challenge.
4. Fungal Challenge:
-
On day 0, infect mice via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.
5. Efficacy Assessment:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically harvest the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on SDA and incubate at 35°C for 24-48 hours.
-
Determine the fungal burden by counting the colony-forming units (CFU) and express the results as CFU per gram of kidney tissue.
Protocol 2: Therapeutic Efficacy in a Neutropenic Mouse Model of Disseminated Candida auris Infection
This protocol is based on studies assessing the therapeutic efficacy of rezafungin against the emerging pathogen Candida auris.[7][8]
1. Animal Model:
-
Species: Male BALB/c mice.
-
Immunosuppression: Render mice neutropenic with cyclophosphamide injections (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1, with additional doses on days +2 and +4 to maintain neutropenia).[17]
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida auris clinical isolate (specify clade if known).
-
Preparation: Grow the isolate on SDA at 37°C for 48 hours. Prepare a yeast suspension in sterile saline and adjust the concentration to approximately 1 x 10^8 CFU/mL.
3. Fungal Challenge:
-
Infect mice intravenously (i.v.) via the lateral tail vein with approximately 1 x 10^7 CFU.
4. Treatment Regimen:
-
Initiate treatment 24 hours post-infection.
-
Rezafungin Group: Administer rezafungin at 20 mg/kg i.p. on days 1, 3, and 6 post-infection.[7]
-
Comparator Groups: Administer comparator drugs such as caspofungin (3 mg/kg/day), micafungin (5 mg/kg/day), or anidulafungin (5 mg/kg/day) i.p. for 6 consecutive days.[7]
-
Control Group: Administer vehicle (e.g., saline) i.p.
5. Efficacy Assessment:
-
Survival Study: Monitor mice for survival for 21 days post-infection.
-
Fungal Burden Study: On day 7 post-infection, euthanize a subset of mice from each group. Harvest kidneys, heart, and brain. Homogenize tissues and determine the fungal burden (CFU/g) as described in Protocol 1.
III. Visualizations
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Experimental Workflow: Prophylactic Efficacy Study
Experimental Workflow: Therapeutic Efficacy Study
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. contagionlive.com [contagionlive.com]
- 14. Determination of Pharmacodynamic Target Exposures for Rezafungin against Candida tropicalis and Candida dubliniensis in the Neutropenic Mouse Disseminated Candidiasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Rezafungin: Application Notes and Protocols from the ReSTORE Phase 3 Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal Phase 3 ReSTORE clinical trial for Rezafungin, a novel once-weekly echinocandin antifungal agent. The information presented is intended to support further research and understanding of Rezafungin's clinical performance and mechanism of action.
Introduction
Rezafungin is a next-generation echinocandin developed for the treatment of candidemia and invasive candidiasis.[1][2] Its extended half-life allows for once-weekly intravenous administration, offering a potential advantage over existing daily-dosed echinocandins.[3][4] The ReSTORE (NCT03667690) trial was a global, multicenter, randomized, double-blind, pivotal Phase 3 study designed to evaluate the efficacy and safety of once-weekly Rezafungin compared to the standard-of-care, once-daily caspofungin, in adult patients with candidemia and/or invasive candidiasis.[1][5][6]
Mechanism of Action
Rezafungin, like other echinocandins, inhibits the activity of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[3][7][8] This disruption of cell wall integrity leads to osmotic instability and ultimately fungal cell death.[7][9] Notably, this target is absent in mammalian cells, contributing to the selective antifungal activity of the drug class.[3][4]
ReSTORE Phase 3 Trial: Experimental Protocol
The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled study.[1]
1. Patient Population:
-
Adults (≥18 years) with a diagnosis of candidemia and/or invasive candidiasis confirmed by culture from blood or another normally sterile site.[1]
-
Patients with endocarditis, osteomyelitis, or meningitis due to Candida were not studied.[3]
2. Randomization and Blinding:
-
Patients were randomized in a 1:1 ratio to receive either Rezafungin or Caspofungin.[1]
-
The study was conducted in a double-blind, double-dummy fashion to maintain blinding of patients and investigators.[1]
3. Treatment Regimens:
-
Rezafungin Arm: A single 400 mg intravenous loading dose in week one, followed by 200 mg intravenously once-weekly for up to four weeks.[6]
-
Caspofungin Arm: A 70 mg intravenous loading dose on day one, followed by 50 mg intravenously once-daily. An optional switch to oral fluconazole was permitted in this arm.[1][6]
-
The total duration of therapy was up to four weeks.[6]
4. Efficacy and Safety Assessments:
-
Primary Endpoints:
-
Secondary and Exploratory Endpoints:
ReSTORE Phase 3 Trial: Summary of Outcomes
Rezafungin demonstrated non-inferiority to caspofungin for both the FDA and EMA primary endpoints.[6][11]
Efficacy Outcomes
| Outcome | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |
| Day 30 All-Cause Mortality (FDA Primary Endpoint) | 23.7% (22/93) | 21.3% (20/94) | 2.4% (-9.7% to 14.4%) |
| Day 14 Global Cure (EMA Primary Endpoint) | 59.1% (55/93) | 60.6% (57/94) | -1.1% (-14.9% to 12.7%) |
| Day 5 Mycological Eradication | Numerically Higher | - | - |
| Day 14 Mycological Eradication | Similar | Similar | - |
| Day 30 Mycological Eradication | Similar | Similar | - |
| Median Time to Negative Blood Culture | 26.5 hours | 38.8 hours | - |
Data presented for the modified intent-to-treat (mITT) population.[1][5][10][12]
Safety Outcomes
The safety profiles of Rezafungin and Caspofungin were comparable.[6]
| Adverse Event | Rezafungin (n=98) | Caspofungin (n=98) |
| Any Treatment-Emergent Adverse Event (TEAE) | 90.8% (89/98) | 84.7% (83/98) |
| Serious Adverse Events (SAEs) | 56.1% (55/98) | 53.1% (52/98) |
Data presented for the safety population.[12]
Conclusion
The ReSTORE Phase 3 trial demonstrated that once-weekly Rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis, with a similar safety profile.[6][11] The early efficacy outcomes, including a numerically faster time to negative blood culture, suggest a rapid onset of action.[5][10] These findings position Rezafungin as a valuable therapeutic option for patients with serious Candida infections.
References
- 1. cidara.com [cidara.com]
- 2. cidara.com [cidara.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. Cidara Therapeutics and Mundipharma Announce Positive Topline Results from the Global Phase 3 Pivotal ReSTORE Trial of Rezafungin for the Treatment of Candidemia and Invasive Candidiasis | Mundipharma [mundipharma.com]
- 7. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 8. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 9. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cancernetwork.com [cancernetwork.com]
Troubleshooting & Optimization
Overcoming Rezafungin treatment failure in invasive aspergillosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rezafungin in the context of invasive aspergillosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rezafungin against Aspergillus species?
A1: Rezafungin is an echinocandin antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] Notably, mammalian cells do not have β-(1,3)-D-glucan synthase, making rezafungin's action specific to fungi.[2] While it is fungicidal against many Candida species, it is considered fungistatic against Aspergillus species.[3][4]
Q2: What are the key advantages of rezafungin compared to other echinocandins?
A2: Rezafungin offers several advantages over older echinocandins like anidulafungin, caspofungin, and micafungin.[5] A significant feature is its prolonged half-life of over 130 hours, which allows for once-weekly intravenous dosing.[5][6][7] This is due to a structural modification that makes it more stable in solution.[3][5][6] Rezafungin also demonstrates better tissue penetration and favorable pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][8] Furthermore, it has shown potent activity against a broad range of Aspergillus species, including those resistant to azoles.[6][7][9]
Q3: Is rezafungin effective against azole-resistant Aspergillus fumigatus?
A3: Yes, multiple in vitro studies have demonstrated that rezafungin is potent against azole-resistant Aspergillus fumigatus isolates.[6][7] Its mechanism of action, targeting the cell wall, is different from that of azoles, which target the cell membrane. This makes it a viable treatment option when azole resistance is present.[5]
Q4: What is the known mechanism of resistance to rezafungin in Aspergillus?
A4: The primary mechanism of resistance to rezafungin, like other echinocandins, involves mutations in the FKS1 gene, which encodes the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme. These mutations can alter the drug's binding site, reducing its inhibitory effect. The frequency of selecting for these mutants with rezafungin is similar to that of anidulafungin and caspofungin.[5]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Effective Concentrations (MECs) in vitro.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Sequence the FKS1 gene: The most common cause of elevated echinocandin MECs is mutations in the hot spot regions of the FKS1 gene.
-
Compare with known resistance mutations: Analyze the sequencing data to identify mutations known to confer resistance.
-
Phenotypic confirmation: Re-test the isolate using a standardized broth microdilution method (e.g., CLSI M38-A2) to confirm the elevated MEC.[7]
-
Possible Cause 2: Paradoxical Effect
-
Troubleshooting Steps:
-
Examine growth at supra-MEC concentrations: The paradoxical effect is characterized by reduced growth at intermediate concentrations and renewed growth at high concentrations of the drug. Carefully observe the growth in your microdilution plates across the entire concentration range.
-
Microscopic examination: Observe the hyphal morphology at high drug concentrations. Paradoxical growth may show altered but still viable hyphae.
-
Consider alternative endpoints: When determining the MEC, focus on the lowest concentration that induces the characteristic morphological changes (short, stubby, and abnormally branched hyphae) rather than complete growth inhibition.[9]
-
Possible Cause 3: Experimental Variability
-
Troubleshooting Steps:
-
Standardize inoculum: Ensure a consistent and accurate conidial suspension concentration.
-
Verify media and incubation: Use the recommended RPMI-1640 medium and incubate for the specified duration (typically 24 hours for MEC reading).[7]
-
Include quality control strains: Always include a wild-type, susceptible Aspergillus strain as a control to ensure the assay is performing correctly.
-
Issue 2: In vivo treatment failure despite in vitro susceptibility.
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
-
Troubleshooting Steps:
-
Assess drug exposure: In animal models, measure plasma and tissue concentrations of rezafungin to ensure adequate drug exposure at the site of infection. Rezafungin is known for good tissue penetration.[5]
-
Consider the host's immune status: The efficacy of fungistatic drugs like echinocandins against Aspergillus can be highly dependent on the host's immune response. The level of immunosuppression in the animal model may impact treatment outcomes.
-
Evaluate dosing regimen: While rezafungin has a long half-life, ensure the dosing interval is appropriate for the specific animal model and the severity of the infection.[4][6]
-
Possible Cause 2: Mixed Infection
-
Troubleshooting Steps:
-
Re-isolate and identify the pathogen: Isolate the fungus from the infected tissue of the animal model and confirm its identity and susceptibility profile. It is possible that a resistant subpopulation or a different fungal species is causing the persistent infection.
-
Possible Cause 3: Biofilm Formation
-
Troubleshooting Steps:
-
Investigate for biofilm: If the infection is localized, consider the possibility of biofilm formation, which can reduce the effectiveness of antifungal agents.
-
In vitro biofilm testing: Test the susceptibility of the Aspergillus isolate in a biofilm model to determine if there is a significant increase in resistance in this growth state.
-
Data Presentation
Table 1: In Vitro Activity of Rezafungin and Comparators against Aspergillus Species
| Aspergillus Species | Rezafungin MEC Range (mg/L) | Rezafungin MEC50 (mg/L) | Rezafungin MEC90 (mg/L) | Comparator MEC90 (mg/L) | Reference |
| A. fumigatus (all) | ≤0.015 - 2 | 0.03 | 0.125 | Caspofungin: 0.25, Micafungin: 0.06 | [7] |
| A. fumigatus (WT) | N/A | N/A | N/A | N/A | [10] |
| A. fumigatus (azole-resistant) | N/A | N/A | N/A | N/A | [10] |
| A. flavus | N/A | N/A | 0.015 - 0.03 | Caspofungin: 0.03, Micafungin: 0.03 | [11][12] |
| A. calidoustus | N/A | N/A | N/A | Caspofungin: >0.5 | [7][9] |
| A. lentulus | N/A | N/A | N/A | N/A | [7][9] |
| A. thermomutatus | ≤0.015 - 0.25 | N/A | N/A | N/A | [7][9] |
| A. udagawae | ≤0.015 - 0.03 | N/A | N/A | N/A | [7][9] |
MEC50/MEC90: Minimum effective concentration required to inhibit the growth of 50% and 90% of isolates, respectively. N/A: Not available from the provided search results.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Rezafungin against Aspergillus
This protocol is based on the CLSI M38-A2 standard.[7]
-
Preparation of Rezafungin Stock Solution:
-
Prepare a stock solution of rezafungin in dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar for 5-7 days to obtain mature conidia.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.
-
-
Microdilution Plate Preparation:
-
Perform serial twofold dilutions of rezafungin in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared fungal suspension.
-
Include a drug-free growth control well and a sterile control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 hours.[9]
-
-
Reading the MEC:
-
The Minimum Effective Concentration (MEC) is defined as the lowest drug concentration that leads to the growth of small, compact, and rounded hyphae compared to the abundant, filamentous growth in the control well.[7]
-
Visualizations
Caption: Mechanism of action of rezafungin against Aspergillus.
Caption: Troubleshooting workflow for rezafungin treatment failure.
Caption: Logic for considering combination therapy in invasive aspergillosis.
References
- 1. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rezafungin—mechanisms of action, susceptibility and resistance: Similarities and differences with the other echinocandins [ri.conicet.gov.ar]
- 9. contagionlive.com [contagionlive.com]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Rezafungin Drug Interaction Profile with Immunosuppressants: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interaction profile of rezafungin, a novel echinocandin antifungal, with commonly used immunosuppressants. The following question-and-answer format addresses potential issues and provides insights for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general drug-drug interaction (DDI) potential of rezafungin?
A1: Rezafungin demonstrates a low potential for clinically significant drug-drug interactions.[1][2] It is not an inhibitor, inducer, or substrate of cytochrome P450 (CYP) enzymes or major drug transporters.[1][3] In vitro and in vivo studies have shown that rezafungin has minimal effects on the pharmacokinetics of various probe drugs.[1][4]
Q2: How does rezafungin interact with calcineurin inhibitors like cyclosporine and tacrolimus?
A2: Co-administration of rezafungin with cyclosporine or tacrolimus is unlikely to result in clinically significant effects, suggesting that dose adjustments for these immunosuppressants may not be necessary when initiating rezafungin therapy.[1][5]
-
Cyclosporine: A study in healthy volunteers showed that rezafungin did not significantly alter the exposure (AUC and Cmax) of cyclosporine.[1][5] The plasma concentration-time curves for cyclosporine were similar when administered alone and with rezafungin.[5]
-
Tacrolimus: While one study observed a slight reduction in tacrolimus exposure (approximately 14% decrease in AUC), this was not considered clinically meaningful.[1][6] The Cmax of tacrolimus was not significantly affected.[1][6] Standard therapeutic drug monitoring for tacrolimus is recommended as a routine clinical practice.[7]
Q3: Is there a significant interaction between rezafungin and mycophenolate mofetil (MMF)?
A3: No, co-administration of rezafungin with mycophenolate mofetil does not lead to clinically meaningful changes in the exposure to mycophenolic acid (the active metabolite of MMF).[1][5] While a minor reduction in the Cmax of mycophenolic acid (approximately 19%) was observed in one study, the overall exposure (AUC) was not significantly affected.[1][6] Therefore, dose adjustments for MMF are not expected to be necessary when co-administered with rezafungin.[5][8]
Q4: What is the metabolic pathway of rezafungin and how does it influence its interaction profile?
A4: Rezafungin undergoes minimal metabolism.[3][9] The primary metabolic pathway is hydroxylation of the terphenyl, pentyl ether side chain.[9][10] Crucially, rezafungin is not metabolized by CYP450 enzymes in the liver.[11] This characteristic is a key reason for its low potential for metabolic drug-drug interactions.[12] The majority of the drug is excreted unchanged in the feces.[10][11]
Troubleshooting Experimental Discrepancies
Issue: In our in-vitro experiment, we observed a potential interaction with a drug known to be a substrate of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Why might this differ from clinical findings?
Guidance: While some in-vitro studies have suggested that echinocandins as a class may have some inhibitory effects on transporters like P-gp and BCRP, clinical studies with rezafungin have not shown clinically significant interactions with substrates of these transporters.[1][13][14] For instance, a study with digoxin (a P-gp substrate) and rosuvastatin (a BCRP and OATP substrate) did not find clinically meaningful interactions with rezafungin.[1][4] Discrepancies between in-vitro and in-vivo findings can arise from differences in drug concentrations, experimental systems, and the complexity of physiological processes in a whole organism. It is crucial to rely on dedicated clinical DDI studies for assessing the clinical relevance of potential interactions.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from clinical drug-drug interaction studies between rezafungin and key immunosuppressants.
Table 1: Effect of Rezafungin on Cyclosporine Pharmacokinetics [5]
| Pharmacokinetic Parameter | Cyclosporine Alone (Mean ± SD) | Cyclosporine + Rezafungin (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng*h/mL) | 4956.33 ± 1295.91 | 4683.80 ± 1265.77 | Not explicitly stated, but within no-effect boundary |
| Cmax (ng/mL) | 1023.13 ± 238.08 | 942.93 ± 214.04 | Not explicitly stated, but within no-effect boundary |
Table 2: Effect of Rezafungin on Mycophenolic Acid Pharmacokinetics [5]
| Pharmacokinetic Parameter | Mycophenolate Mofetil Alone | Mycophenolate Mofetil + Rezafungin | Geometric Mean Ratio (90% CI) |
| AUC0-t | Not explicitly stated | Not explicitly stated | Within no-effect boundary |
| Cmax | Not explicitly stated | Not explicitly stated | Reduced by ~19%, lower bound of 90% CI below no-effect boundary |
Table 3: Effect of Rezafungin on Tacrolimus Pharmacokinetics [1][6]
| Pharmacokinetic Parameter | Tacrolimus Alone | Tacrolimus + Rezafungin | Geometric Mean Ratio (90% CI) |
| AUC0-t | Not explicitly stated | Not explicitly stated | Reduced by ~14% (74.47% - lower bound) |
| Cmax | Not explicitly stated | Not explicitly stated | Within no-effect boundary |
Experimental Protocols
Key Experiment: Phase 1, Open-Label, Crossover Drug-Drug Interaction Study
This section outlines the typical methodology used in clinical studies to assess the drug interaction potential of rezafungin with immunosuppressants.[1][2][5][6][15]
1. Study Design:
-
An open-label, two-period, crossover study in healthy adult subjects.[2][15]
-
Subjects receive the immunosuppressant alone in one period and the immunosuppressant in combination with rezafungin in the other period, with a suitable washout period in between.[5][15]
2. Dosing Regimen:
-
Rezafungin: A typical intravenous (IV) dosing regimen might be a 400 mg loading dose on day 1, followed by 200 mg once weekly.[5][8]
-
Immunosuppressants: Administered as a single oral dose at their standard clinical dosage (e.g., cyclosporine 200 mg, mycophenolate mofetil 500 mg).[5][8]
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Plasma or whole blood (for tacrolimus) is separated and stored frozen until analysis.[4]
4. Bioanalytical Method:
-
Drug concentrations in plasma or blood are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated using non-compartmental analysis.[4]
-
Statistical analysis is performed to compare the geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for the pharmacokinetic parameters of the immunosuppressant when given alone versus with rezafungin.[2] The bioequivalence range is typically set at 80-125%.[2]
Visualizations
Caption: Workflow of a typical crossover drug-drug interaction study.
Caption: Simplified metabolic pathway of rezafungin.
References
- 1. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. contagionlive.com [contagionlive.com]
- 5. cidara.com [cidara.com]
- 6. journals.asm.org [journals.asm.org]
- 7. medscape.com [medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 13. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing infusion-related reactions observed during experiments with rezafungin.
Frequently Asked Questions (FAQs)
Q1: What is Rezafungin and how does it work?
Rezafungin is a next-generation echinocandin antifungal agent.[1][2] Its mechanism of action involves the inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is a critical component of the fungal cell wall.[1][2] By disrupting the synthesis of 1,3-β-D-glucan, rezafungin compromises the integrity of the fungal cell wall, leading to cell death.[1][2] This mechanism is specific to fungi as mammalian cells do not possess this enzyme.[1][2]
Q2: What are the common infusion-related reactions associated with Rezafungin?
During clinical trials, infusion-related reactions have been observed with rezafungin. These reactions are generally mild and transient.[3] The most commonly reported symptoms include:
Q3: What is the incidence of infusion-related reactions with Rezafungin compared to other echinocandins like Caspofungin?
Clinical trial data from the pooled ReSTORE and STRIVE studies provide insight into the incidence of infusion-related reactions.
| Adverse Event Category | Rezafungin (N=151) | Caspofungin (N=166) |
| Infusion-Related Reactions | <5%[5] | 2.4% (Diarrhea as most frequent)[6] |
| Specific Symptoms (Rezafungin) | ||
| Flushing | Not specified | Not specified |
| Sensation of Warmth | Not specified | Not specified |
| Urticaria | 1.7% (as a serious adverse event)[6] | Not specified |
| Nausea | 9%[5] | 5%[5] |
| Chest Tightness | Not specified | Not specified |
| Drug-Related Treatment-Emergent Adverse Events (TEAEs) | 11.3% (400/200 mg group)[7] | 13.2%[7] |
| Serious Drug-Related TEAEs | 1.9% (400/200 mg group)[7] | 2.9%[7] |
Q4: Were any premedication strategies used in clinical trials to prevent infusion-related reactions to Rezafungin?
The available clinical trial data for the ReSTORE and STRIVE studies do not specify the routine use of premedication to prevent infusion-related reactions to rezafungin.[8][9]
Troubleshooting Guide for Infusion-Related Reactions
This guide provides a step-by-step protocol for managing infusion-related reactions during the experimental administration of rezafungin.
Problem: An infusion-related reaction is observed in a research subject.
Symptoms: The subject may exhibit one or more of the following: flushing, a sensation of warmth, urticaria, nausea, or chest tightness.[4]
Immediate Action Plan:
-
Slow or Pause the Infusion: The standard recommendation is to immediately slow down or temporarily stop the infusion.[5] The specific rate reduction is at the discretion of the researcher and should be based on the severity of the reaction. A common practice is to reduce the rate by 50%.
-
Assess the Subject: Continuously monitor the subject's vital signs and the severity of the symptoms.
-
Restart the Infusion at a Lower Rate: If the symptoms subside after pausing or slowing the infusion, the infusion can be restarted at a lower rate.[5] For example, if the initial rate was 250 mL/hr, a reduced rate of 125 mL/hr could be attempted.
Logical Flow for Managing Infusion Reactions:
Experimental Protocols
Protocol for Administration of Rezafungin Infusion
-
Reconstitution: Reconstitute each 200 mg vial of rezafungin with 9.5 mL of sterile water for injection. Swirl gently to dissolve; do not shake. The final concentration in the vial is 20 mg/mL.
-
Dilution: For a 400 mg dose, two reconstituted vials (20 mL total) are further diluted in a 250 mL infusion bag of 0.9% Sodium Chloride, 5% Dextrose in Water, or 0.45% Sodium Chloride. For a 200 mg dose, one reconstituted vial (10 mL) is used.
-
Administration: Administer the diluted solution via intravenous infusion over approximately 1 hour (at a rate of approximately 250 mL/hr).[5]
Signaling Pathways
Potential Mechanism of Infusion-Related Reactions: Mast Cell Activation
Infusion-related reactions to certain drugs are often mediated by the release of histamine and other inflammatory mediators from mast cells. A key receptor involved in non-IgE-mediated drug hypersensitivity is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[10][11] While the direct interaction of rezafungin with MRGPRX2 has not been definitively established, this pathway represents a plausible mechanism for the observed infusion reactions.
MRGPRX2 Signaling Pathway Leading to Mast Cell Degranulation:
Explanation of the Pathway:
-
A drug, such as rezafungin, may act as a ligand for the MRGPRX2 receptor on the surface of mast cells.
-
Binding of the ligand activates the receptor, which in turn activates associated G proteins (Gαq/11 and Gαi).[12]
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The activated G proteins stimulate Phospholipase C (PLC).[12]
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PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12]
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[12]
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The rise in intracellular calcium and activation of PKC leads to the degranulation of the mast cell, releasing histamine and other inflammatory mediators.[12] This release of histamine is responsible for the clinical manifestations of infusion-related reactions such as flushing, urticaria, and nausea.
References
- 1. mdpi.com [mdpi.com]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Formulary Drug Review: Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rezafungin for Prevention of Fungal Infections · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor clinical response to Rezafungin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezafungin.
Troubleshooting Guides
Issue 1: Poor or No In Vitro Response to Rezafungin
Question: Our Candida isolate shows high Minimum Inhibitory Concentration (MIC) values to Rezafungin in our in vitro susceptibility tests. What are the potential causes and how can we investigate this?
Answer: A poor in vitro response to Rezafungin can be attributed to several factors, ranging from intrinsic resistance of the fungal species to acquired resistance mechanisms or technical issues with the assay itself.
Troubleshooting Steps:
-
Verify Fungal Identification: Ensure the correct identification of the Candida species. Some species, like Candida parapsilosis, naturally exhibit higher MICs to echinocandins.[1][2]
-
Review Antifungal Susceptibility Testing (AST) Protocol: Inconsistencies in the AST methodology can significantly impact MIC results.
-
Inoculum Preparation: Ensure the inoculum size is standardized as per CLSI or EUCAST guidelines.
-
Media Composition: The type of media and its components, such as glucose concentration, can influence fungal growth and MIC readings.[3][4]
-
Incubation Time: Adhere to the recommended incubation times (typically 24 hours for Candida).[5]
-
Endpoint Reading: Subjectivity in visual endpoint reading can lead to variability. Ensure consistent and trained personnel are reading the results.
-
-
Investigate for Acquired Resistance: The most common mechanism of acquired resistance to echinocandins, including Rezafungin, is the development of mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-1,3-D-glucan synthase.[1][6][7]
-
FKS Gene Sequencing: If acquired resistance is suspected, sequencing of the FKS1 and FKS2 (for C. glabrata) genes is recommended to identify mutations in the "hot spot" regions.[6]
-
-
Consider the "Paradoxical Effect": Although less frequent with Rezafungin compared to other echinocandins, some Candida isolates may exhibit a "paradoxical growth" effect, where they show renewed growth at very high drug concentrations.[8][9][10] This is an in vitro phenomenon of unclear clinical significance but can complicate MIC interpretation.
Issue 2: Clinical Treatment Failure Despite Apparent In Vitro Susceptibility
Question: A patient with invasive candidiasis is not responding to Rezafungin therapy, even though the initial isolate was reported as susceptible. What are the possible reasons and next steps?
Answer: This scenario can be complex and may involve host factors, infection-specific characteristics, or changes in the pathogen's susceptibility during therapy.
Troubleshooting Steps:
-
Re-evaluate the Diagnosis:
-
Confirm Invasive Candidiasis: Ensure the diagnosis is accurate. Non-culture-based diagnostics can be valuable adjuncts to blood cultures, which can have limited sensitivity.[1][11] Consider tests such as (1,3)-β-D-glucan, mannan/anti-mannan antibody assays, or PCR-based methods.
-
Identify the Source of Infection: An undrained abscess or infected medical device (e.g., central venous catheter) can be a persistent source of infection and lead to treatment failure.
-
-
Assess Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters:
-
Dosing and Administration: Verify that the correct dosing regimen (a 400 mg loading dose followed by 200 mg weekly) is being administered correctly via intravenous infusion.[12][13]
-
Patient-Specific Factors: While studies have shown that factors like renal or hepatic impairment and obesity do not typically require dose adjustments for Rezafungin, in complex clinical cases, suboptimal drug exposure could be a contributing factor.[14][15][16] Therapeutic drug monitoring for echinocandins is not routinely performed but may be considered in specific situations.[17]
-
-
Investigate for Emergence of Resistance:
-
Isolate and Re-test: Obtain a new clinical isolate from the patient and repeat antifungal susceptibility testing.
-
FKS Gene Sequencing: Sequence the FKS genes of the new isolate to check for the emergence of resistance-conferring mutations during therapy.
-
-
Consider Biofilm Formation: Candida species can form biofilms on medical devices, which are inherently more resistant to antifungal agents.[18] Rezafungin has shown activity against Candida biofilms, but higher concentrations may be required for eradication.[18] Removal of the infected device is often necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rezafungin?
Rezafungin is an echinocandin antifungal agent. It inhibits the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and fungal cell death.[9]
Q2: What are the common resistance mechanisms to Rezafungin?
The primary mechanism of resistance to Rezafungin and other echinocandins is the acquisition of mutations in the FKS1 and FKS2 genes. These genes encode the target enzyme, and mutations in specific "hot spot" regions can reduce the binding affinity of the drug, leading to decreased susceptibility.[1][6][7]
Q3: Are there established MIC breakpoints for Rezafungin?
Yes, both the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) have established MIC breakpoints for Rezafungin against various Candida species. These breakpoints help in categorizing an isolate as susceptible or resistant.
Q4: Can Rezafungin be used in special patient populations without dose adjustment?
Current data suggests that Rezafungin does not require dose adjustments for patients with renal or hepatic impairment, or for elderly patients.[14][15][16]
Q5: What should be done if an infusion-related reaction occurs?
Infusion-related reactions such as flushing, warmth, urticaria, and nausea have been observed. If a reaction occurs, it is recommended to slow or pause the infusion.[19]
Q6: Are there any known significant drug-drug interactions with Rezafungin?
Rezafungin has a low potential for drug-drug interactions as it is not a significant substrate, inhibitor, or inducer of CYP450 enzymes.[19][20][21]
Q7: What is the "paradoxical effect" and is it a concern with Rezafungin?
The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where some fungal isolates show regrowth at very high concentrations of an antifungal drug. While observed with other echinocandins, studies have shown that this effect is less frequent with Rezafungin.[8][9][10] Its clinical relevance remains unclear.[8][22]
Q8: What are the options if Rezafungin therapy fails?
In cases of treatment failure, it is crucial to re-evaluate the patient's clinical status, ensure source control, and obtain new isolates for susceptibility testing and resistance mechanism investigation.[23] Alternative antifungal agents from a different class, such as a lipid formulation of amphotericin B or a triazole (if the isolate is susceptible), may be considered.[23] Case reports have documented the use of Rezafungin as salvage therapy for infections resistant to other antifungals.[24][25]
Data Presentation
Table 1: Rezafungin MIC Breakpoints for Candida Species (µg/mL)
| Candida Species | CLSI Susceptible Breakpoint | FDA Susceptible Breakpoint |
| C. albicans | ≤0.12 | ≤0.25 |
| C. glabrata | ≤0.06 | ≤0.12 |
| C. parapsilosis | ≤2 | ≤2 |
| C. tropicalis | ≤0.12 | ≤0.25 |
| C. krusei | ≤0.12 | Not Established |
| C. auris | ≤0.5 | Not Established |
Source: CLSI M27-S4, Rezafungin FDA Prescribing Information
Table 2: Common FKS Mutations Associated with Echinocandin Resistance
| Candida Species | Gene | Common "Hot Spot" Mutations |
| C. albicans | FKS1 | S645P, S645F, S645Y, F641S |
| C. glabrata | FKS1, FKS2 | S629P, F625S (FKS1); S663P, F659V/S/L/del (FKS2) |
| C. tropicalis | FKS1 | S654P |
| C. krusei | FKS1 | R1361G |
| C. auris | FKS1 | S639P |
Note: This is not an exhaustive list. The specific amino acid positions may vary slightly depending on the species.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (Based on CLSI M27)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Rezafungin against Candida species.
1. Preparation of Rezafungin Stock Solution:
-
Prepare a stock solution of Rezafungin at a concentration of 1.6 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Further dilute the stock solution in RPMI 1640 medium to create a series of working solutions for the microdilution plates.
2. Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
3. Microdilution Plate Preparation:
-
Use sterile 96-well U-bottom microtiter plates.
-
Dispense 100 µL of the appropriate Rezafungin dilution in RPMI 1640 medium into each well, creating a two-fold serial dilution series (e.g., 8 µg/mL to 0.015 µg/mL).
-
Include a growth control well (drug-free medium) and a sterility control well (uninoculated drug-free medium).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control well.
FKS Gene Sequencing for Resistance Detection
This protocol outlines the general steps for identifying mutations in the "hot spot" regions of the FKS genes.
1. DNA Extraction:
-
Culture the Candida isolate in a suitable broth medium.
-
Extract genomic DNA from the fungal cells using a commercial DNA extraction kit or a standard phenol-chloroform method.
2. PCR Amplification of FKS Hot Spot Regions:
-
Design or use previously published primers that flank the "hot spot" regions of the FKS1 and/or FKS2 genes.
-
Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target sequence.
3. PCR Product Purification:
-
Visualize the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product to remove primers, dNTPs, and other components of the PCR mixture. This can be done using a commercial PCR purification kit.
4. DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers used for PCR or specific sequencing primers.
-
Obtain both forward and reverse sequence reads for accuracy.
5. Sequence Analysis:
-
Align the obtained sequences with a wild-type reference sequence for the respective FKS gene from a susceptible Candida strain.
-
Identify any nucleotide changes that result in amino acid substitutions within the "hot spot" regions.
Visualizations
Caption: Mechanism of action of Rezafungin.
Caption: Troubleshooting workflow for poor clinical response.
Caption: Rezafungin resistance mechanism via FKS mutation.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of a Long-Acting Echinocandin, Rezafungin, and Comparator Antifungal Agents Tested against Contemporary Invasive Fungal Isolates (SENTRY Program, 2016 to 2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 12. drugs.com [drugs.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Rezafungin in special populations with candidaemia and/or invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Drug Monitoring of the Echinocandin Antifungal Agents: Is There a Role in Clinical Practice? A Position Statement of the Anti-Infective Drugs Committee of the International Association of Therapeutic Drug Monitoring and Clinical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Perspectives on Antimicrobial Agents: Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Echinocandin resistance in Candida species: mechanisms of reduced susceptibility and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Rezafungin and FKS Gene Mutations: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rezafungin and investigating its interaction with FKS gene mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rezafungin and its relationship to the FKS genes?
Rezafungin, like other echinocandins, inhibits the activity of the β-1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][2] The catalytic subunit of this enzyme complex is encoded by the FKS genes (FKS1, FKS2, and FKS3).[1][3] By inhibiting this enzyme, rezafungin disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[1]
Q2: How do mutations in the FKS genes affect rezafungin susceptibility?
Mutations within specific "hot spot" regions of the FKS genes can alter the structure of the glucan synthase enzyme, reducing the binding affinity of echinocandins, including rezafungin.[2] This reduced binding leads to an increase in the Minimum Inhibitory Concentration (MIC) of the drug required to inhibit fungal growth, thereby conferring resistance.[3][4]
Q3: Which specific FKS mutations are associated with reduced susceptibility to rezafungin?
Several mutations in the FKS1 and FKS2 genes have been linked to elevated rezafungin MICs. Common mutations are found in hot spot 1 of both genes. For instance, in Candida glabrata, mutations such as S663P in FKS2 and substitutions at position F659 are frequently observed in isolates with reduced susceptibility.[5][6]
Q4: Is there cross-resistance between rezafungin and other echinocandins in the presence of FKS mutations?
Yes, due to their shared mechanism of action, mutations in the FKS genes that confer resistance to other echinocandins, such as caspofungin, micafungin, and anidulafungin, often lead to cross-resistance with rezafungin.[7] However, the impact of specific mutations on the MIC can vary between the different echinocandins.[8][9]
Q5: How does the in vitro activity of rezafungin against FKS mutants compare to other echinocandins?
Studies have shown that while FKS mutations generally increase the MICs for all echinocandins, rezafungin may retain some activity against certain mutants that show high-level resistance to first-generation echinocandins.[6][10] Its pharmacokinetic and pharmacodynamic properties may allow it to overcome some level of resistance.[6][11]
Troubleshooting Guide
Issue 1: Unexpectedly high rezafungin MIC values for a previously susceptible isolate.
-
Possible Cause: Emergence of spontaneous FKS mutations during the experiment.
-
Troubleshooting Steps:
-
Confirm Isolate Purity: Streak the isolate on appropriate media to ensure it is a pure culture.[12]
-
Repeat Susceptibility Testing: Perform the MIC testing again, preferably using a reference method like CLSI or EUCAST broth microdilution, to confirm the result.[10]
-
Sequence FKS Genes: If the high MIC is confirmed, sequence the hot spot regions of the FKS1 and FKS2 genes to identify any potential resistance-conferring mutations.[6][13]
-
Assess for Paradoxical Growth: At high drug concentrations, some Candida species can exhibit a paradoxical effect (continued growth). Ensure that the endpoint is read correctly, looking for significant growth inhibition compared to the growth control.
-
Issue 2: Inconsistent rezafungin MIC results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent and standardized inoculum size is used for each experiment as per CLSI/EUCAST guidelines.
-
Verify Media and Reagents: Use fresh, properly prepared media (e.g., RPMI 1640 with MOPS buffer) and ensure the rezafungin stock solution is correctly prepared and stored.[5]
-
Control for Plate Type: Different brands and types of microtiter plates (tissue-culture treated vs. untreated) can influence MIC results for echinocandins.[9][14] Use the same type of plate consistently.
-
Incubation Conditions: Maintain consistent incubation time and temperature (e.g., 35°C for 24 hours).
-
Include Quality Control Strains: Always include reference QC strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) to validate the assay.[5]
-
Issue 3: Difficulty amplifying the FKS gene hot spot regions for sequencing.
-
Possible Cause: Issues with PCR primers, DNA quality, or PCR conditions.
-
Troubleshooting Steps:
-
Check Primer Design: Verify that the primers are correctly designed to anneal to conserved regions flanking the hot spots of the target FKS gene for your specific fungal species.
-
Assess DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. Use a spectrophotometer or gel electrophoresis to assess quality.
-
Optimize PCR Conditions: Optimize the annealing temperature and extension time for your specific primers and polymerase. Consider using a touchdown PCR protocol to improve specificity.
-
Use a Positive Control: Include a DNA sample from a wild-type strain that has been successfully amplified in the past as a positive control.
-
Data Presentation
Table 1: Rezafungin MIC Ranges (µg/mL) for Candida glabrata with and without FKS Mutations
| FKS Status | Rezafungin MIC Range | Anidulafungin MIC Range | Caspofungin MIC Range | Micafungin MIC Range |
| Wild-Type | ≤0.015 - 0.06 | ≤0.015 - 0.06 | 0.03 - 0.5 | 0.03 - 0.06 |
| Mutant | ≤0.015 - 2 | 0.12 - 2 | 0.12 - >8 | 0.25 - 4 |
Source: Data compiled from Cidara Therapeutics.[5]
Table 2: Rezafungin Activity against Candida Species based on CLSI Provisional Breakpoints
| Candida Species | Rezafungin MIC₅₀ (µg/mL) | Rezafungin MIC₉₀ (µg/mL) | % Susceptible |
| C. albicans | 0.03 | 0.06 | 100 |
| C. glabrata | 0.06 | 0.06 | 98.3 |
| C. tropicalis | 0.03 | 0.06 | 100 |
| C. parapsilosis | 1 | 2 | 99.8 |
| C. krusei | 0.06 | 0.12 | 100 |
Source: Data from JMI Laboratories.[13]
Experimental Protocols
1. Broth Microdilution for Rezafungin Susceptibility Testing (Adapted from CLSI M27 Standards)
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.
-
Prepare Rezafungin Stock: Dissolve rezafungin powder in 100% DMSO to create a high-concentration stock solution. Store at -80°C.
-
Prepare Drug Dilutions: Create a serial two-fold dilution series of rezafungin in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.
-
Prepare Inoculum: Culture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in RPMI 1640 to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculate Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.
-
Incubate: Incubate the plate at 35°C for 24 hours.
-
Read MIC: The MIC is determined as the lowest concentration of rezafungin that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control.
2. Identification of FKS Gene Mutations by Sanger Sequencing
This protocol provides a general workflow for identifying mutations in the hot spot regions of FKS genes.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the Candida isolate of interest using a commercial fungal DNA extraction kit or a standard spheroplast-based method.
-
PCR Amplification: Amplify the hot spot regions of the FKS1 and FKS2 genes using primers designed for conserved flanking regions. The PCR reaction should include the extracted genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same primers as in the amplification step.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence for the corresponding FKS gene. Identify any nucleotide changes that result in amino acid substitutions within the hot spot regions.
Visualizations
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
- 6. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 11. Outcomes by Candida spp. in the ReSTORE Phase 3 trial of rezafungin versus caspofungin for candidemia and/or invasive candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. jmilabs.com [jmilabs.com]
- 14. EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Rezafungin Efficacy in Deep-Seated Fungal Infections: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Rezafungin in studies of deep-seated fungal infections.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with Rezafungin.
In Vitro Susceptibility Testing
Question: Our Minimum Inhibitory Concentration (MIC) results for Rezafungin against Candida species show significant inter-laboratory variability. What could be the cause, and how can we improve reproducibility?
Answer: Inter-laboratory variability in echinocandin MIC testing is a known issue. Several factors can contribute to this:
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Testing Method: Strict adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial.[1][2][3] Commercial methods like YeastOne may reduce variability for some echinocandins.[4]
-
Plasticware: The type of polystyrene microtiter plates (tissue-culture treated vs. untreated) can influence MIC results, particularly for species with low MICs like C. albicans.[5]
-
Analyst-Dependent Variability: Reading MIC endpoints, especially with the "paradoxical effect," can be subjective.
To improve reproducibility:
-
Ensure all laboratory personnel are thoroughly trained on the chosen standardized method (e.g., CLSI M27).
-
Use the recommended quality control strains, such as C. krusei ATCC 6258 and C. parapsilosis ATCC 22019, and ensure their MICs fall within the established ranges.[6][7]
-
When possible, use the same lot and manufacturer of microtiter plates and media for a given set of experiments.
Question: We are observing a "paradoxical growth effect" (also known as the Eagle effect) with some Candida and Aspergillus strains at higher Rezafungin concentrations. How should we interpret these results?
Answer: The paradoxical growth effect, where fungal growth reappears at concentrations above the MIC, is a known phenomenon for echinocandins.[8][9] This is thought to be related to the fungal stress response, including the upregulation of chitin synthesis.[10]
Interpretation and Troubleshooting:
-
Primary Endpoint: The MIC should be read as the lowest concentration that causes a prominent decrease in growth (typically ≥50% inhibition) compared to the growth control, as per CLSI guidelines.[2]
-
Reporting: It is good practice to note the presence of paradoxical growth in your experimental records.
-
Clinical Relevance: The clinical significance of the paradoxical effect is not fully established, and it may not correlate with clinical failure.[9]
-
Troubleshooting: To confirm that the observed growth is not due to drug degradation, you can pre-incubate the drug dilution plates before inoculation to ensure stability.[11] Rezafungin, however, is known for its high stability in aqueous solutions.[1]
Question: How should we test the in vitro activity of Rezafungin against echinocandin-resistant strains with known FKS mutations?
Answer: Testing Rezafungin against FKS mutants is crucial for understanding its potential to overcome resistance. Rezafungin has shown activity against some echinocandin-resistant isolates, although MICs are generally higher than for wild-type strains.[12][13][14]
-
Strain Selection: Include a panel of well-characterized clinical isolates with known FKS1 or FKS2 hot-spot mutations.
-
MIC Testing: Follow the standard CLSI broth microdilution method. Be aware that isolates with FKS mutations will likely have elevated Rezafungin MICs compared to wild-type strains.
-
Data Interpretation: Compare the Rezafungin MICs for the mutant strains to those of other echinocandins to determine if there is a susceptibility advantage.
In Vivo Efficacy Studies
Question: We are designing a neutropenic mouse model of disseminated candidiasis to test Rezafungin. What are the key considerations for the experimental protocol?
Answer: A well-designed in vivo model is critical for evaluating the efficacy of Rezafungin. Key considerations include:
-
Immunosuppression: Cyclophosphamide is commonly used to induce neutropenia. A typical regimen is 150 mg/kg administered intraperitoneally (IP) 4 days before infection and 100 mg/kg on the day of infection.
-
Infection: Candida albicans is typically used, administered via the lateral tail vein at an inoculum of approximately 10^5 to 10^6 CFU/mouse.
-
Treatment: Rezafungin can be administered intravenously (IV) or intraperitoneally (IP). Due to its long half-life in humans, a single dose or infrequent dosing (e.g., every 3 days) in mice can be used to simulate human exposure.[15]
-
Endpoints: The primary endpoint is typically the fungal burden in the kidneys, determined by plating serial dilutions of tissue homogenates. Survival studies can also be conducted.
Question: What is the best method for preparing and administering Rezafungin to mice in an in vivo study?
Answer:
-
Formulation: Rezafungin for injection can be reconstituted with sterile water for injection and further diluted with a suitable vehicle like 5% dextrose in water (D5W) to the desired concentration.
-
Administration: For disseminated infection models, intravenous (IV) administration via the lateral tail vein is common. Intraperitoneal (IP) injection is also a viable alternative that has been used in several studies.[15] The volume of injection should be consistent across all animals, typically 0.1 to 0.2 mL.
Question: We are having trouble obtaining consistent results for fungal burden in the kidneys. What are some potential issues and solutions?
Answer:
-
Tissue Homogenization: Inconsistent homogenization can lead to variability. Using a bead-based homogenizer can provide more consistent results than manual grinding.[16] However, for filamentous fungi, dicing the tissue may be preferable to avoid damaging the hyphae.[17]
-
Plating and Counting: Ensure proper serial dilutions are plated to obtain countable colonies. Overgrowth can be an issue, so plates should be checked at appropriate time points.
-
Inoculum Viability: Confirm the viability and concentration of the fungal inoculum immediately before injection by plating serial dilutions.
Data Presentation
Table 1: In Vitro Activity of Rezafungin and Comparator Echinocandins against Wild-Type and FKS Mutant Candida Species
| Organism (FKS Status) | Rezafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| C. albicans (Wild-Type) | 0.015 - 0.12 | 0.015 - 0.12 | 0.015 - 0.25 | 0.015 - 0.06 |
| C. glabrata (Wild-Type) | ≤0.015 - 0.12 | ≤0.015 - 0.12 | 0.03 - 0.5 | 0.03 - 0.12 |
| C. parapsilosis (Wild-Type) | 0.25 - 4 | 0.5 - 4 | 0.25 - 4 | 0.25 - 4 |
| C. auris (Wild-Type) | 0.06 - 0.5 | 0.03 - 0.5 | 0.12 - 1 | 0.03 - 0.5 |
| C. glabrata (FKS Mutant) | ≤0.015 - 2 | 0.12 - 2 | 0.12 - >8 | 0.25 - 4 |
Data compiled from multiple sources.[6][12][13][14]
Table 2: Pharmacokinetic Parameters of Rezafungin in Mice
| Parameter | Value |
| Dose | 20 mg/kg IP |
| Cmax | 30.5 mg/L |
| AUCinf | 848 mg*h/L |
| Half-life (t1/2) | 21.1 h |
Data from a study in immunocompetent mice.[18]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Rezafungin against Candida Species (CLSI M27 Broth Microdilution Method)
-
Preparation of Rezafungin Stock Solution:
-
Prepare a stock solution of Rezafungin in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to create a series of 2-fold dilutions.[19]
-
-
Inoculum Preparation:
-
Culture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Rezafungin.
-
Include a drug-free growth control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 hours.
-
-
Endpoint Determination:
-
Read the MIC as the lowest concentration of Rezafungin that produces a prominent (≥50%) reduction in turbidity compared to the growth control.[2]
-
Protocol 2: Neutropenic Mouse Model of Disseminated Candidiasis
-
Immunosuppression:
-
Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection on day -4 and 100 mg/kg on day -1 relative to infection.
-
-
Infection:
-
On day 0, infect mice with a Candida albicans suspension of 1 x 10^5 CFU in 0.1 mL of sterile saline via the lateral tail vein.
-
-
Treatment:
-
Prepare Rezafungin in a suitable vehicle (e.g., 5% dextrose in water).
-
Administer a single dose of Rezafungin (e.g., 20 mg/kg) via IV or IP injection 2 hours post-infection.
-
-
Endpoint Analysis (Fungal Burden):
-
At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.
-
Aseptically remove the kidneys and weigh them.
-
Homogenize the kidneys in sterile saline.[20]
-
Plate serial dilutions of the homogenate onto Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies.
-
Calculate the fungal burden as CFU per gram of tissue.
-
Visualizations
Caption: Mechanism of action of Rezafungin.
Caption: In vivo experimental workflow.
Caption: Troubleshooting MIC variability.
References
- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world experience with echinocandin MICs against Candida species in a multicenter study of hospitals that routinely perform susceptibility testing of bloodstream isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liofilchem.com [liofilchem.com]
- 8. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echinocandin Resistance, Susceptibility Testing and Prophylaxis: Implications for Patient Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cidara.com [cidara.com]
- 14. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nextadvance.com [nextadvance.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Tissue homogenization with sterile reinforced polyethylene bags for quantitative culture of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rezafungin Resistance Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Rezafungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the risk of resistance and address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rezafungin?
Rezafungin is a second-generation echinocandin that functions by inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall's integrity leads to osmotic instability and, ultimately, fungal cell lysis and death.[1][3] Its action is specific to fungi as mammalian cells do not possess this enzyme.[2]
Q2: What are the known mechanisms of resistance to Rezafungin?
The primary mechanism of resistance to Rezafungin, similar to other echinocandins, involves mutations in the FKS genes (FKS1 and FKS2 in Candida glabrata, and FKS1 in other Candida species).[4][5][6] These genes encode the catalytic subunit of the 1,3-β-D-glucan synthase. Mutations in specific "hot spot" regions of these genes can reduce the binding affinity of Rezafungin to its target enzyme, leading to decreased susceptibility.[5][6] Cross-resistance with other echinocandins like caspofungin and anidulafungin is common in isolates with these mutations.[7]
Q3: How does the frequency of Rezafungin resistance development compare to other echinocandins?
The selection of FKS mutants occurs at a similar frequency for Rezafungin as for anidulafungin and caspofungin.[4][8] Studies have shown that the potential for developing resistance to Rezafungin is considered low and comparable to that of other echinocandins.[9][10]
Q4: Can Rezafungin be effective against isolates with reduced susceptibility to other echinocandins?
Rezafungin has demonstrated activity against some isolates, including those with fks mutations, that exhibit resistance to other echinocandins.[11][12] This is partly attributed to its favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, which allow it to achieve higher exposures that can sometimes overcome elevated Minimum Inhibitory Concentration (MIC) values.[9][11][13]
Troubleshooting Guides
Problem 1: Increased MIC values for Rezafungin observed in serial passage experiments.
Possible Cause: Selection of resistant mutants with alterations in the FKS gene.
Troubleshooting Steps:
-
Sequence the FKS genes: Isolate genomic DNA from both the baseline and the resistant strains. Amplify and sequence the "hot spot" regions of the relevant FKS genes (FKS1 and FKS2) to identify any mutations.
-
Confirm with a glucan synthase assay: Prepare crude enzyme extracts from both susceptible and potentially resistant strains. Measure the in vitro activity of the 1,3-β-D-glucan synthase enzyme in the presence of varying concentrations of Rezafungin to determine if there is a shift in the IC50 value.
-
Perform fitness cost analysis: Compare the growth rates of the resistant and susceptible strains in the absence of the drug to assess if the resistance mutation imparts a fitness cost.
Problem 2: Discrepancy between in vitro susceptibility and in vivo efficacy.
Possible Cause:
-
Biofilm Formation: Fungal biofilms can exhibit reduced susceptibility to antifungal agents, including Rezafungin, which may not be fully captured by standard planktonic MIC testing.[14][15][16]
-
Host Factors: The immune status of the host can significantly impact the in vivo efficacy of any antifungal agent.
-
Pharmacokinetic Issues: Inadequate drug exposure at the site of infection. Although Rezafungin has excellent tissue penetration, specific anatomical sites might be harder to reach.[4][9]
Troubleshooting Steps:
-
Evaluate anti-biofilm activity: Test the activity of Rezafungin against biofilms formed by your isolate using a biofilm susceptibility assay (e.g., XTT reduction assay or confocal microscopy). Rezafungin has been shown to reduce biofilm thickness and prevent the development of mature biofilms.[4]
-
Assess host immune status in animal models: If using an in vivo model, ensure that the immune status of the animals is well-characterized and consistent across experimental groups.
-
Measure drug concentration at the infection site: If technically feasible in your animal model, use techniques like microdialysis or tissue homogenization followed by LC-MS/MS to determine the concentration of Rezafungin at the site of infection.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Rezafungin
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
Materials:
-
Rezafungin powder
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
Procedure:
-
Prepare Rezafungin Stock Solution: Dissolve Rezafungin powder in DMSO to a concentration of 1.6 mg/mL.
-
Prepare Drug Dilutions: Perform serial dilutions of the Rezafungin stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging from 0.008 to 8 µg/mL.
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculate Microtiter Plate: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Rezafungin. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: FKS Hot Spot Sequencing
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the hot spot regions of FKS1 and FKS2
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the Candida isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for the FKS hot spot regions, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.
-
-
Verify PCR Product: Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type FKS gene sequence from a reference strain to identify any nucleotide changes resulting in amino acid substitutions.
Data Presentation
Table 1: Rezafungin MIC Values for Wild-Type and FKS Mutant Candida Species
| Candida Species | FKS Genotype | Rezafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| C. albicans | Wild-Type | 0.008 - 0.125 | 0.015 - 0.125 | 0.015 - 0.25 |
| C. albicans | fks1 mutant | 0.5 - >8 | 1 - >8 | 2 - >8 |
| C. glabrata | Wild-Type | 0.015 - 0.125 | 0.015 - 0.125 | 0.03 - 0.25 |
| C. glabrata | fks1/fks2 mutant | 1 - >8 | 2 - >8 | 4 - >8 |
| C. parapsilosis | Wild-Type | 0.5 - 2 | 0.5 - 4 | 0.25 - 2 |
Note: These are representative MIC ranges and may vary depending on the specific mutation and isolate.
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Rezafungin
| Parameter | Value | Reference |
| Half-life | >130 hours | [2][9] |
| Dosing Regimen | Once-weekly intravenous infusion | [4][9] |
| Protein Binding | >98% | |
| Primary Route of Elimination | Non-renal | [17] |
Visualizations
Caption: Mechanism of action of Rezafungin and the primary resistance pathway.
Caption: Troubleshooting workflow for investigating increased Rezafungin MICs.
References
- 1. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 4. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rezafungin—mechanisms of action, susceptibility and resistance: Similarities and differences with the other echinocandins [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Overcoming the Resistance Hurdle: Pharmacokinetic-Pharmacodynamic Target Attainment Analyses for Rezafungin (CD101) against Candida albicans and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 15. Study on the impact of biofilm formation by Candida albicans in recurrent vulvovaginal candidiasis on drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Study on the impact of biofilm formation by Candida albicans in recurrent vulvovaginal candidiasis on drug susceptibility [frontiersin.org]
- 17. New Perspectives on Antimicrobial Agents: Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rezafungin vs. Caspofungin: A Comparative Guide for the Treatment of Invasive Candidiasis
A comprehensive analysis of the clinical evidence, mechanism of action, and experimental protocols for two leading echinocandin antifungals in the management of invasive candidiasis.
In the landscape of antifungal therapeutics for invasive candidiasis, a serious and often life-threatening infection, the echinocandin class of drugs remains a cornerstone of treatment. This guide provides a detailed comparison of rezafungin, a next-generation once-weekly echinocandin, and caspofungin, an established daily-dosed echinocandin. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data to inform research and clinical perspectives.
Mechanism of Action: A Shared Target
Both rezafungin and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action.[1][2][3] They work by inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component for the synthesis of 1,3-β-D-glucan, an essential polymer in the fungal cell wall.[1][2][3] This enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy.[3][4] The inhibition of 1,3-β-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.[2][4] This fungicidal activity is concentration-dependent against most Candida species.[3][5]
Clinical Efficacy: Head-to-Head Comparison
The clinical development of rezafungin has been benchmarked against caspofungin in two key multinational, randomized, double-blind clinical trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial.[6][7] These studies have provided robust data on the comparative efficacy and safety of a once-weekly rezafungin regimen versus a once-daily caspofungin regimen in adult patients with candidemia and/or invasive candidiasis.
Efficacy Outcomes in the ReSTORE Phase 3 Trial
The ReSTORE trial was a pivotal study that evaluated the non-inferiority of rezafungin to caspofungin.[7][8] The primary endpoints were global cure at day 14 (for the European Medicines Agency) and 30-day all-cause mortality (for the U.S. Food and Drug Administration).[7]
| Efficacy Endpoint | Rezafungin | Caspofungin | Treatment Difference (95% CI) |
| Global Cure at Day 14 | 59% (55/93) | 61% (57/94) | -1.1% (-14.9 to 12.7) |
| 30-Day All-Cause Mortality | 24% (22/93) | 21% (20/94) | 2.4% (-9.7 to 14.4) |
| Data from the ReSTORE Phase 3 trial in the modified intent-to-treat (mITT) population.[7] |
Efficacy Outcomes in the STRIVE Phase 2 Trial
The STRIVE trial provided earlier clinical evidence for the efficacy of rezafungin, exploring two different dosing regimens.[6][9]
| Efficacy Endpoint | Rezafungin (400 mg weekly) | Rezafungin (400 mg then 200 mg weekly) | Caspofungin |
| Overall Cure at Day 14 | 60.5% (46/76) | 76.1% (35/46) | 67.2% (41/61) |
| Investigator-Assessed Clinical Cure at Day 14 | 69.7% (53/76) | 80.4% (37/46) | 70.5% (43/61) |
| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% |
| Data from the STRIVE Phase 2 trial in the microbiological intent-to-treat (mITT) population.[6][9] |
Safety and Tolerability Profile
Both rezafungin and caspofungin have demonstrated a comparable and generally well-tolerated safety profile in clinical trials.[7][10]
Treatment-Emergent Adverse Events (TEAEs) in the ReSTORE Trial
| Adverse Event Profile | Rezafungin (n=98) | Caspofungin (n=98) |
| Patients with ≥1 TEAE | 91% (89) | 85% (83) |
| Patients with Serious AEs | 56% (55) | 53% (52) |
| Data from the safety population of the ReSTORE Phase 3 trial.[7] |
The most common TEAEs occurring in at least 5% of patients in either group in the ReSTORE trial were pyrexia, hypokalemia, pneumonia, septic shock, and anemia.[7]
Treatment-Emergent Adverse Events (TEAEs) in the STRIVE Trial
| Adverse Event Profile | Rezafungin (400 mg weekly) | Rezafungin (400 mg then 200 mg weekly) | Caspofungin |
| Patients with ≥1 TEAE | 87.7% | 92.5% | 80.9% |
| Most Common TEAEs (≥5%) | Hypokalemia, diarrhea, vomiting | Hypokalemia, diarrhea, vomiting | Hypokalemia, diarrhea, vomiting |
| Severe TEAEs | 35.8% | 32.1% | 38.2% |
| Data from the safety population of the STRIVE Phase 2 trial.[11][12] |
Experimental Protocols
The methodologies for the pivotal ReSTORE and STRIVE clinical trials are outlined below.
ReSTORE Trial (Phase 3)
-
Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial conducted at 66 centers in 15 countries.[7][13]
-
Patient Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[7]
-
Randomization: Patients were randomized 1:1 to receive either rezafungin or caspofungin.[7]
-
Dosing Regimen:
-
Primary Endpoints:
-
Analysis Population: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the study drug and had a documented Candida infection.[7]
STRIVE Trial (Phase 2)
-
Study Design: A multicenter, double-blind, double-dummy, randomized trial.[6][9]
-
Patient Population: Adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis.[6]
-
Randomization: Patients were randomized to one of three treatment arms.[6]
-
Dosing Regimen:
-
Primary Endpoint: Overall cure (resolution of clinical signs of candidemia/invasive candidiasis plus mycological eradication) at day 14.[6][9]
-
Secondary Endpoints: Investigator-assessed clinical response at day 14, and 30-day all-cause mortality.[6][9]
Pharmacokinetic Profile: A Key Differentiator
A significant distinction between rezafungin and caspofungin lies in their pharmacokinetic profiles. Rezafungin has a prolonged half-life of over 130 hours, which allows for once-weekly dosing.[5][14] In contrast, caspofungin has a much shorter half-life, necessitating daily intravenous administration.[4][10] This difference in dosing frequency may have implications for patient adherence and healthcare resource utilization.[10]
Conclusion
The available clinical trial data from the STRIVE and ReSTORE studies demonstrate that once-weekly rezafungin is non-inferior to once-daily caspofungin for the treatment of invasive candidiasis, with a comparable safety profile.[7][10] The primary advantage of rezafungin lies in its extended half-life, which allows for a less frequent dosing regimen.[5][10] Both agents share the same well-established mechanism of action, targeting the fungal cell wall. For researchers and drug development professionals, rezafungin represents an evolution within the echinocandin class, offering a new therapeutic option with a distinct pharmacokinetic profile. Future research may further elucidate the long-term benefits and cost-effectiveness of this novel agent in various patient populations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Cidara Therapeutics and Mundipharma Announce Positive Topline Results from the Global Phase 3 Pivotal ReSTORE Trial of Rezafungin for the Treatment of Candidemia and Invasive Candidiasis | Mundipharma [mundipharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rezafungin vs caspofungin for the treatment of invasive candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. cidara.com [cidara.com]
- 14. youtube.com [youtube.com]
Rezafungin and Anidulafungin: A Head-to-Head Comparison of In Vitro Antifungal Potency
In the landscape of antifungal therapeutics, echinocandins stand as a cornerstone for the treatment of invasive fungal infections, primarily due to their potent activity against Candida and Aspergillus species. This guide provides a detailed comparative analysis of the in vitro potency of rezafungin, a novel, long-acting echinocandin, and anidulafungin, an established second-generation echinocandin. This objective comparison is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows.
Executive Summary
Overall, in vitro studies demonstrate that rezafungin exhibits a comparable potency to anidulafungin against a wide spectrum of Candida and Aspergillus species.[1][2][3] For most common Candida species, the Minimum Inhibitory Concentration (MIC) values of rezafungin are often within one to two dilutions of anidulafungin.[1] Notably, rezafungin has shown potent activity against both wild-type and azole-resistant Candida isolates.[4] While generally comparable, some studies suggest minor differences in activity against specific species, such as anidulafungin showing slightly lower geometric mean (GM) MIC values against Candida albicans in one study, and rezafungin demonstrating higher susceptibility rates against Candida glabrata in another.[1][2] Against Aspergillus species, the in vitro activity of rezafungin is also comparable to other echinocandins, though some data indicates anidulafungin may have slightly lower Minimum Effective Concentration (MEC) values.[1][2]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of rezafungin and anidulafungin against various fungal isolates as reported in several studies. The data is primarily presented as Minimum Inhibitory Concentration (MIC) for Candida species and Minimum Effective Concentration (MEC) for Aspergillus species, which are the standard measures of in vitro potency for these drug-pathogen combinations.
Table 1: Comparative In Vitro Activity against Common Candida Species (MIC in µg/mL)
| Organism | Rezafungin MIC50/MIC90 | Anidulafungin MIC50/MIC90 | Rezafungin GM MIC | Anidulafungin GM MIC |
| Candida albicans | 0.03/0.06[5] | 0.03/0.06 | 0.095[1] | 0.068[1] |
| Candida glabrata | 0.06/0.06[5] | 0.03/0.06 | 0.174[1] | 0.103 |
| Candida tropicalis | 0.03/0.06[5] | 0.03/0.06 | 0.163[1] | 0.111 |
| Candida parapsilosis | 1/2[5] | 1/2 | 1.564[1] | 1.488 |
| Candida krusei | 0.03/0.03[5] | 0.06/0.12 | 0.240[1] | 0.323 |
MIC50/MIC90 values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. GM MIC is the geometric mean MIC.
Table 2: Comparative In Vitro Activity against Less Common Candida Species (Rezafungin MIC in mg/L)
| Organism | Rezafungin MIC90[4] |
| Candida dubliniensis | 0.06 |
| Candida lusitaniae | 0.25 |
| Candida guilliermondii | 1 |
| Candida auris | 0.25 |
Data for anidulafungin against these specific less common species was not consistently reported in the same comparative studies.
Table 3: Comparative In Vitro Activity against Aspergillus Species (MEC in µg/mL)
| Organism | Rezafungin GM MEC | Anidulafungin GM MEC |
| Aspergillus fumigatus | 0.116[1][2] | 0.064[1][2] |
| Aspergillus flavus | 0.110[1][2] | 0.059[1][2] |
GM MEC is the geometric mean MEC.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A3/M27 4th ed.) for Yeasts
The CLSI M27 standard is a reference method for antifungal susceptibility testing of yeasts.[4][6]
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of rezafungin and anidulafungin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plates.[1]
-
Assay Procedure: The antifungal dilutions are dispensed into 96-well microtiter plates. The standardized yeast inoculum is then added to each well. The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent reduction in turbidity (typically ≥50% inhibition) compared to the growth control well.
EUCAST Broth Microdilution Method (E.Def 7.3.1) for Yeasts
The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing.[7]
-
Inoculum Preparation: Similar to the CLSI method, a standardized inoculum is prepared from fresh yeast cultures, with the final concentration in the wells being approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Antifungal Agent and Media: Serial dilutions of the antifungal agents are prepared in RPMI 1640 medium supplemented with 2% glucose.
-
Assay Procedure: The prepared microtiter plates containing the antifungal dilutions and yeast inoculum are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The MIC is determined spectrophotometrically as the lowest concentration that shows a 50% reduction in growth compared to the drug-free control.
CLSI Broth Microdilution Method (M38-A2/M38 3rd ed.) for Molds
For filamentous fungi like Aspergillus, the CLSI M38 standard is employed.
-
Inoculum Preparation: Conidia are harvested from mature mold cultures and a suspension is prepared and adjusted to a specific optical density to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Assay Procedure: The methodology largely follows the M27 protocol regarding the preparation of antifungal dilutions and inoculation of microtiter plates.
-
Endpoint Determination: For echinocandins against Aspergillus, the Minimum Effective Concentration (MEC) is the endpoint. The MEC is defined as the lowest drug concentration at which a visible change in hyphal morphology (e.g., short, branched, and stunted hyphae) is observed microscopically compared to the growth control.
Visualizations
The following diagrams illustrate the experimental workflow for determining in vitro antifungal potency and the logical flow of the comparative analysis.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Caption: Logical flow for comparing the in vitro potency of rezafungin and anidulafungin.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 7. journals.asm.org [journals.asm.org]
Rezafungin: A New Frontier in the Fight Against Echinocandin-Resistant Candida
A comprehensive comparison of Rezafungin's efficacy against resistant Candida species, supported by experimental data.
The emergence of echinocandin resistance in Candida species, a significant driver of invasive candidiasis, presents a formidable challenge in clinical practice. Rezafungin, a next-generation echinocandin, offers a promising therapeutic alternative due to its unique pharmacokinetic profile and potent in vitro activity against resistant strains. This guide provides a detailed comparison of Rezafungin with other echinocandins, supported by experimental data, to validate its efficacy for researchers, scientists, and drug development professionals.
Superior In Vitro Activity Against Resistant Strains
Rezafungin has consistently demonstrated potent in vitro activity against a broad range of Candida species, including those with acquired resistance to first-generation echinocandins. This activity is particularly notable against isolates harboring FKS gene mutations, the primary mechanism of echinocandin resistance.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative in vitro susceptibility of various Candida species to Rezafungin and other echinocandins. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as determined by standardized broth microdilution methods.
Table 1: Comparative MICs (μg/mL) of Rezafungin and Other Echinocandins Against Common Candida Species
| Candida Species | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| C. albicans | Rezafungin | 0.03 | 0.06 | [1] |
| Anidulafungin | 0.03 | 0.06 | [1] | |
| Caspofungin | 0.03 | 0.06 | [1] | |
| Micafungin | 0.015 | 0.03 | [1] | |
| C. glabrata | Rezafungin | 0.06 | 0.12 | [1] |
| Anidulafungin | 0.03 | 0.06 | [1] | |
| Caspofungin | 0.06 | 0.12 | [1] | |
| Micafungin | 0.03 | 0.06 | [1] | |
| C. tropicalis | Rezafungin | 0.03 | 0.06 | [1] |
| Anidulafungin | 0.03 | 0.06 | [1] | |
| Caspofungin | 0.06 | 0.12 | [1] | |
| Micafungin | 0.03 | 0.06 | [1] | |
| C. parapsilosis | Rezafungin | 1 | 2 | [1] |
| Anidulafungin | 1 | 2 | [1] | |
| Caspofungin | 0.5 | 1 | [1] | |
| Micafungin | 0.5 | 1 | [1] | |
| C. krusei | Rezafungin | 0.03 | 0.06 | [1] |
| Anidulafungin | 0.06 | 0.12 | [1] | |
| Caspofungin | 0.12 | 0.25 | [1] | |
| Micafungin | 0.06 | 0.12 | [1] | |
| C. auris | Rezafungin | 0.25 | 0.25 | [2] |
| Anidulafungin | - | - | ||
| Caspofungin | - | - | ||
| Micafungin | - | - |
Table 2: Rezafungin Activity Against Echinocandin-Resistant Candida glabrata with FKS Mutations
| FKS Mutation | Rezafungin MIC Range (μg/mL) | Micafungin MIC Range (μg/mL) | Caspofungin MIC Range (μg/mL) | Anidulafungin MIC Range (μg/mL) | Reference |
| D632Y, D632H | ≤0.015 - 2 | 0.25 - 4 | 0.12 - >8 | 0.12 - 2 | [3] |
| F659L, F659S, F659del | ≤0.015 - 2 | 0.25 - 4 | 0.12 - >8 | 0.12 - 2 | [3] |
| S663F, S663P | ≤0.015 - 2 | 0.25 - 4 | 0.12 - >8 | 0.12 - 2 | [3] |
Mechanism of Action and Resistance
Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[4][5][6] This enzyme is crucial for the synthesis of (1,3)-β-D-glucan, a key structural component of the fungal cell wall.[4][6] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[7][8] Resistance to echinocandins primarily arises from mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunit of the glucan synthase complex.[6][7]
Figure 1: Mechanism of action of Rezafungin and resistance pathway.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Susceptibility Testing (CLSI M27-A3/M27-S4)
This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.
Figure 2: Workflow for antifungal susceptibility testing.
In Vivo Efficacy
Animal models of invasive candidiasis have further validated the in vitro findings, demonstrating Rezafungin's efficacy in reducing fungal burden and improving survival, even against echinocandin-resistant strains. In a murine model of disseminated Candida auris infection, Rezafungin-treated mice had a significantly lower fungal burden in their kidneys compared to those treated with micafungin or amphotericin B.[9]
Clinical Trial Insights
The Phase 3 ReSTORE clinical trial demonstrated that once-weekly Rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[10] Notably, in this study, two patients with baseline isolates having non-susceptible MICs to either Rezafungin or caspofungin were successfully treated with Rezafungin, suggesting its potential to overcome some level of resistance in a clinical setting.[10]
Conclusion
Rezafungin represents a significant advancement in the management of invasive Candida infections, particularly those caused by echinocandin-resistant strains. Its potent in vitro activity, demonstrated efficacy in preclinical models, and favorable clinical trial outcomes position it as a valuable addition to the antifungal armamentarium. The unique pharmacokinetic profile of Rezafungin, allowing for once-weekly dosing, may also offer advantages in terms of patient compliance and healthcare resource utilization.[7][11] Further research and real-world clinical experience will continue to define the precise role of Rezafungin in treating these challenging infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cidara.com [cidara.com]
- 4. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
Rezafungin's pharmacokinetic profile compared to older echinocandins
A comprehensive comparison of rezafungin's pharmacokinetic profile against older echinocandins, including caspofungin, micafungin, and anidulafungin, reveals a significant evolution in antifungal therapy. Rezafungin's distinct characteristics, most notably its extended half-life, permit a once-weekly dosing regimen, a stark contrast to the daily infusions required for its predecessors. This guide provides a detailed analysis of these differences, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of echinocandins determine their clinical utility, influencing dosing frequency and potential for drug-drug interactions. The following table summarizes the key pharmacokinetic parameters for rezafungin and older echinocandins.
| Pharmacokinetic Parameter | Rezafungin | Caspofungin | Micafungin | Anidulafungin |
| Terminal Half-life (t½) | ~130 - 152 hours | ~9 - 11 hours[1] | ~13 - 14 hours[2] | ~24 hours[3] |
| Clearance (CL) | ~0.35 - 0.365 L/hour[4] | ~10 - 12 mL/min (~0.6 - 0.72 L/hour)[1] | ~1.10 L/hour[5] | ~1.3 L/hour[6] |
| Volume of Distribution (Vd) | ~61 - 67 L[4] | Central: ~7.71 L/kg | Central: ~17.6 L[5] | 30 - 50 L[3] |
| Protein Binding | >99% | ~97% | >99% | >99%[3] |
| Dosing Frequency | Once-weekly[7] | Once-daily | Once-daily | Once-daily |
The Rezafungin Advantage: A Shift to Once-Weekly Dosing
The most striking difference in rezafungin's pharmacokinetic profile is its exceptionally long half-life of approximately 130 to 152 hours. This is substantially longer than that of caspofungin (9-11 hours), micafungin (13-14 hours), and anidulafungin (24 hours).[1][2][3] This prolonged half-life is a direct result of its lower clearance rate.[4] The enhanced stability of the rezafungin molecule allows for this extended exposure, enabling a front-loaded, once-weekly intravenous dosing regimen. This offers a significant clinical advantage by reducing the frequency of infusions, which can simplify patient management and potentially facilitate outpatient treatment.[7][8]
Experimental Protocols: A Glimpse into Pharmacokinetic Analysis
The pharmacokinetic data presented in this guide are primarily derived from Phase I, II, and III clinical trials. The standard methodology for determining the pharmacokinetic parameters of these echinocandins involves the following key steps:
-
Drug Administration: The antifungal agent is administered intravenously, typically as a constant-rate infusion over a specified period (e.g., 1 hour).[1]
-
Blood Sampling: Serial blood samples are collected from participants at predetermined time points, both during and after the infusion, to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for accurate measurement of drug levels.
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data are then analyzed using pharmacokinetic modeling software. Population pharmacokinetic (PopPK) models are frequently employed. These models are typically multi-compartmental (two, three, or even four compartments) and utilize algorithms to estimate the key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[9][10][11][12][13][14] These models can also assess the influence of various patient characteristics (covariates) such as body weight and organ function on the drug's pharmacokinetics.[15][16][17][18]
It is important to note that specific details of the experimental protocols, such as the exact timing of blood draws and the precise parameters of the analytical assays, can vary between individual clinical trials.
Visualizing the Pharmacokinetic Difference
The following diagram illustrates the conceptual difference in plasma concentration profiles between a once-daily and a once-weekly administered echinocandin, highlighting the impact of the differing pharmacokinetic profiles.
Dosing Regimen Comparison
References
- 1. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Maximum Tolerated Dose Study of Micafungin in Combination with Fluconazole versus Fluconazole Alone for Prophylaxis of Fungal Infections in Adult Patients Undergoing a Bone Marrow or Peripheral Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Model and Pharmacokinetic Target Attainment of Micafungin in Intensive Care Unit Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Anidulafungin in Critically Ill Patients with Candidemia/Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Once-weekly Rezzayo - Rezzayo [rezzayo.com]
- 8. New Perspectives on Antimicrobial Agents: Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Population Pharmacokinetics of Micafungin and Its Metabolites M1 and M5 in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Population Pharmacokinetics of Escalating Doses of Caspofungin in a Phase II Study of Patients with Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetic modeling and target attainment analyses of rezafungin for the treatment of candidemia and invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of Rezafungin in Patients with Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspofungin Weight-Based Dosing Supported by a Population Pharmacokinetic Model in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Anidulafungin in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetic modeling and target attainment analyses of rezafungin for the treatment of candidemia and invasive candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Rezafungin vs. Caspofungin in the Treatment of Invasive Fungal Infections
An in-depth evaluation of the safety profiles of the novel echinocandin rezafungin and the established therapeutic caspofungin, supported by clinical trial data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of antifungal therapeutics is continually evolving, with a critical focus on developing agents that offer improved efficacy and a more favorable safety profile. Echinocandins have become a cornerstone in the management of invasive candidiasis and candidemia due to their potent fungicidal activity and generally good tolerability. This guide provides a detailed comparison of the safety profiles of rezafungin, a next-generation echinocandin, and caspofungin, a widely used agent in this class. The analysis is based on data from pivotal clinical trials, primarily the Phase 2 STRIVE and Phase 3 ReSTORE studies.
Mechanism of Action: A Shared Pathway
Both rezafungin and caspofungin exert their antifungal effect by inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall.[1][2][3][4][5][6] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3][4][5][6] By disrupting this process, both drugs compromise the fungal cell wall, leading to osmotic instability and cell death.[3][7] Importantly, mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins and their generally favorable safety profile in humans.[1][2][3]
Comparative Safety Data from Clinical Trials
The primary sources of comparative safety data for rezafungin and caspofungin are the Phase 2 STRIVE (NCT02734862) and the Phase 3 ReSTORE (NCT03667690) trials.[8][9][10][11][12] These multicenter, double-blind, randomized controlled trials were designed to evaluate the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin for the treatment of candidemia and/or invasive candidiasis.[13][9][10][11][12] Pooled analyses of these trials have provided a robust dataset for comparing the safety profiles of the two drugs.[13][12][14]
Quantitative Safety Data Summary
The following table summarizes the key safety findings from the pooled analysis of the STRIVE and ReSTORE trials.
| Adverse Event Category | Rezafungin | Caspofungin | Reference |
| Treatment-Emergent Adverse Events (TEAEs) | |||
| Patients with ≥1 TEAE | Similar rates between groups | Similar rates between groups | [8][15][16] |
| Most Common TEAEs (>5% incidence) | [11] | ||
| Pyrexia | 14.3% | - | [11] |
| Hypokalemia | 13.3% | 9.2% | [11] |
| Pneumonia | 10.2% | - | [11] |
| Septic Shock | 10.2% | 9.2% | [11] |
| Anemia | 9.2% | 9.2% | [11] |
| Acute Kidney Injury | - | 8.2% | [11] |
| Diarrhea | - | 7.1% | [11] |
| Serious Adverse Events (SAEs) | Similar rates between groups | Similar rates between groups | [11][15] |
| Discontinuation due to TEAEs | 17.4% | 29.9% | [17][14][18] |
| All-Cause Mortality (Day 30) | 19% (pooled data) | 19% (pooled data) | [13] |
| Infusion-Related Reactions | Reported, generally mild | Known adverse effect | [1][19][20] |
| Hepatic Adverse Reactions | Monitored, no concerning trends | Known adverse effect, requires monitoring | [1][8][19][20] |
| Photosensitivity | Associated with rezafungin | Not a prominent reported effect | [1][19] |
Overall, the safety profiles of rezafungin and caspofungin were found to be similar in the pivotal clinical trials.[10][21][22][23] No concerning safety trends were observed for rezafungin.[9][24][25][26] A notable finding from a pooled analysis of patients in the intensive care unit (ICU) was a lower rate of discontinuation due to treatment-emergent adverse events for rezafungin (17.4%) compared to caspofungin (29.9%).[14][18]
Experimental Protocols: STRIVE and ReSTORE Trials
The STRIVE and ReSTORE trials employed a similar design to assess the safety and efficacy of rezafungin.
Study Design
Both were multicenter, randomized, double-blind, double-dummy trials.[13][9][11][12]
-
Population: Adult patients (≥18 years) with a confirmed diagnosis of candidemia and/or invasive candidiasis.[9][11][12]
-
Intervention:
-
Rezafungin administered intravenously once-weekly. The dosing regimen in the ReSTORE trial was 400 mg as a loading dose in week 1, followed by 200 mg once-weekly for up to four weeks.[10][11]
-
Caspofungin administered intravenously once-daily. The standard dosing regimen was a 70 mg loading dose on day 1, followed by 50 mg daily.[9][11][27] An optional switch to oral fluconazole was permitted in the caspofungin arm.[11]
-
-
Primary Endpoints:
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and laboratory tests throughout the study period.[25][26]
Discussion and Conclusion
The available data from extensive clinical trials indicate that rezafungin has a safety profile comparable to that of caspofungin.[13][10][21][22][23] Both drugs are generally well-tolerated.[10] The most frequently reported treatment-emergent adverse events for both drugs include electrolyte imbalances, gastrointestinal issues, and pyrexia.[11] The incidence of serious adverse events and overall mortality rates were similar between the two treatment arms in the pivotal trials.[13][11][15]
A potential advantage for rezafungin observed in a sub-analysis was a lower rate of treatment discontinuation due to adverse events in the ICU setting.[17][14][18] This, coupled with its once-weekly dosing regimen which may improve patient adherence and reduce healthcare costs, positions rezafungin as a valuable alternative in the treatment of invasive candidiasis.[16]
As with all echinocandins, monitoring for infusion-related reactions and hepatic function is recommended for both rezafungin and caspofungin.[1][19][20] Rezafungin has also been associated with photosensitivity, a factor to consider in patient counseling.[1][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accp.confex.com [accp.confex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cidara.com [cidara.com]
- 11. cidara.com [cidara.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Efficacy and safety of rezafungin and caspofungin in candidaemia and invasive candidiasis: pooled data from two prospective randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rezafungin versus caspofungin for patients with candidaemia or invasive candidiasis in the intensive care unit: pooled analyses of the ReSTORE and STRIVE randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mundipharma and Cidara Therapeutics Announce First Presentation of Results from Global Phase 3 ReSTORE Trial of Rezafungin for Treatment of Candidemia and/or Invasive Candidiasis Demonstrating its Positive Efficacy and Safety Profile | Mundipharma [mundipharma.com]
- 16. Rezafungin vs caspofungin for the treatment of invasive candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rezafungin versus caspofungin for patients with candidaemia or invasive candidiasis in the intensive care unit: pooled analyses of the ReSTORE and STRIVE randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Game Changer or More of the Same? A Comparative Meta-analysis of Rezafungin and Caspofungin in Treating Candidemia and Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial [escholarship.org]
- 26. researchgate.net [researchgate.net]
- 27. accessdata.fda.gov [accessdata.fda.gov]
Rezafungin's In Vitro Efficacy Against Emerging Fungal Threats: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the activity of rezafungin against critical fungal pathogens, benchmarked against established antifungal agents.
Rezafungin, a next-generation echinocandin, demonstrates potent in vitro activity against a broad spectrum of emerging and often multidrug-resistant fungal pathogens. This guide provides a comparative overview of rezafungin's efficacy against Candida auris and various Aspergillus species, including azole-resistant isolates. The data presented is compiled from studies utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Comparative Antifungal Activity
The in vitro activity of rezafungin and comparator antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) values for Candida species and Minimum Effective Concentration (MEC) values for Aspergillus species are presented to facilitate a direct comparison of antifungal potency.
Table 1: In Vitro Activity Against Candida auris
| Antifungal Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rezafungin | 0.03 - 8 [1] | 0.06 - 0.25 | 0.125 - 0.5 [2] |
| Anidulafungin | 1 - >16[1] | 0.064 - 0.125 | 0.125 - 0.25 |
| Caspofungin | 0.5 - >16[1] | 0.5 - 2 | 1 - 4 |
| Micafungin | 0.5 - >8[1] | 0.064 - 0.125 | 0.125 - 0.25 |
| Fluconazole | 8 - >64[3] | 128[4] | 256[4] |
| Voriconazole | 0.03 - 8[4] | 1 | 2 |
| Amphotericin B | 0.25 - 4[4] | 1 | 2 |
Note: MIC₅₀ and MIC₉₀ values can vary between studies based on the specific isolates tested.
Table 2: In Vitro Activity Against Aspergillus Species
| Antifungal Agent | Organism | MEC/MIC Range (mg/L) | MEC₅₀/MIC₅₀ (mg/L) | MEC₉₀/MIC₉₀ (mg/L) |
| Rezafungin | A. fumigatus | ≤0.015 - 2 [5] | 0.03 [5] | 0.125 [5] |
| A. flavus | ≤0.008 - 0.06 [6] | 0.008 - 0.015 | 0.015 - 0.03 | |
| A. niger | ≤0.008 - 0.06 [6] | 0.008 - 0.015 | 0.015 - 0.03 | |
| A. terreus | ≤0.008 - 0.06 [6] | 0.015 - 0.03 | 0.03 - 0.06 | |
| Caspofungin | A. fumigatus | ≤0.06 (ECV) | - | 0.5 |
| A. terreus | - | - | 0.5[7] | |
| Micafungin | Aspergillus spp. | 0.004 - 0.015[8] | - | - |
| Voriconazole | Aspergillus spp. | 0.031 - 16[9] | 0.5 | 1 |
Note: For echinocandins against Aspergillus, MEC (Minimum Effective Concentration) is the standard measurement, while for azoles, MIC (Minimum Inhibitory Concentration) is used. ECV stands for Epidemiological Cutoff Value.
Experimental Protocols
The data presented in this guide were primarily generated using the CLSI M27-A3 and M38-A2 and EUCAST E.Def 7.3.1 reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi, respectively.
Broth Microdilution Method (CLSI M27-A3/M38-A2)
This method involves the following key steps:
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) to ensure purity and viability.
-
Inoculum Preparation: A standardized suspension of fungal cells or conidia is prepared in sterile saline or water. The turbidity of the suspension is adjusted using a spectrophotometer to a specific optical density, which corresponds to a defined cell concentration. This suspension is further diluted in RPMI-1640 medium.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Endpoint Determination:
-
MIC: For yeasts and azoles against molds, the MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
MEC: For echinocandins against molds, the MEC is the lowest drug concentration at which small, rounded, compact hyphal forms are observed under a microscope, in contrast to the filamentous growth in the control well.[5]
-
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the methodologies and the biological impact of rezafungin, the following diagrams are provided.
Rezafungin, like other echinocandins, targets the fungal cell wall, a structure essential for maintaining cell integrity and viability. Its primary mechanism of action is the inhibition of (1,3)-β-D-glucan synthase, a key enzyme in the synthesis of β-glucan, a major component of the fungal cell wall. This disruption triggers a cascade of cellular stress responses.
References
- 1. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 2. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 9. antibiotics.or.jp [antibiotics.or.jp]
Safety Operating Guide
Personal protective equipment for handling Rezafungin
This guide provides crucial safety and logistical information for laboratory professionals handling Rezafungin. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment.
Hazard Classification
There are conflicting reports regarding the hazard classification of Rezafungin. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential risks.[1][2][3] One supplier classifies Rezafungin as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Given this discrepancy, it is prudent to handle Rezafungin with a high degree of caution.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Rezafungin.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Protective gloves | Prevents skin contact with the substance. |
| Body Protection | Impervious clothing | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols, especially when not using a fume hood. |
Note: The information in this table is synthesized from multiple safety data sheets.[4]
Safe Handling and Engineering Controls
Proper laboratory procedures and engineering controls are critical to minimize exposure.
-
Ventilation : Always handle Rezafungin in a well-ventilated area. The use of a chemical fume hood with an independent air supply is recommended to avoid inhalation of dust and aerosols.[1]
-
Avoiding Contamination : Take measures to prevent the formation of dust and aerosols. Avoid direct contact with the skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in areas where Rezafungin is handled.[4]
-
Ignition Sources : Keep Rezafungin away from sources of ignition.[1][3]
Accidental Release and Exposure Measures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Incident | First Aid and Spill Management Protocol |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Do not take action without suitable protective clothing. Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal. Prevent the product from entering drains.[1][3] |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Seek medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash them before reuse. Seek medical attention.[1][2][3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to separate the eyelids with fingers. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and protect the environment.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area. Protect from heat, moisture, and direct sunlight.[1][3][4]
-
Disposal : Dispose of contents and containers in accordance with local, state, and federal regulations. The substance should be sent to an approved waste disposal plant.[4] Avoid releasing it into the environment.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Rezafungin in a laboratory setting.
Caption: Workflow for safe handling of Rezafungin.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
